molecular formula C26H30N6O6S2 B607274 EG01377 free base CAS No. 2227996-00-9

EG01377 free base

カタログ番号: B607274
CAS番号: 2227996-00-9
分子量: 586.682
InChIキー: SEXUXSMBJLNXIR-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EG01377 is a neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells. EG01377 showed properties suitable for further investigation.

特性

CAS番号

2227996-00-9

分子式

C26H30N6O6S2

分子量

586.682

IUPAC名

(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine

InChI

InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1

InChIキー

SEXUXSMBJLNXIR-FQEVSTJZSA-N

SMILES

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

EG01377;  EG-01377;  EG 01377; 

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of EG01377: A Selective Small-Molecule Neuropilin-1 (NRP1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropilin-1 (NRP1) has emerged as a critical regulator in cancer biology, extending far beyond its initial discovery in the nervous system. As a multifaceted co-receptor, NRP1 is a central node in signaling pathways that drive tumor angiogenesis, proliferation, invasion, and immune evasion.[1][2] Its overexpression in numerous cancers correlates with poor prognosis, making it a compelling target for therapeutic intervention.[2][3] This guide provides an in-depth technical analysis of EG01377, a potent, bioavailable, and selective small-molecule inhibitor of NRP1.[4][5] We will dissect its core mechanism of action, detail the downstream cellular consequences of NRP1 inhibition, and provide robust, field-proven experimental protocols for its characterization. This document serves as a comprehensive resource for researchers aiming to understand and leverage NRP1 inhibition as a sophisticated anti-cancer strategy.

The Rationale for Targeting Neuropilin-1 (NRP1) in Oncology

NRP1 is a 130-140 kDa single-pass transmembrane glycoprotein that functions as a co-receptor for a diverse array of ligands, most notably Vascular Endothelial Growth Factor (VEGF) and Class 3 Semaphorins.[3][6] It lacks intrinsic kinase activity and exerts its influence by forming complexes with other receptors to modulate their signaling output.[3] Its role in cancer is pleiotropic, impacting three key areas of tumor pathophysiology.

  • Tumor Angiogenesis: NRP1 is highly expressed on endothelial and tumor cells, where it functions as a co-receptor for VEGF Receptor 2 (VEGFR2).[7][8] It significantly enhances the binding of the pro-angiogenic VEGF-A165 isoform to VEGFR2, amplifying downstream signaling pathways like PI3K/Akt that are essential for the formation of new blood vessels that supply tumors.[7][8][9]

  • Tumor Progression and Metastasis: Beyond angiogenesis, NRP1 signaling promotes tumor cell migration, invasion, and survival.[1][2] By interacting with ligands like Transforming Growth Factor-beta (TGF-β), NRP1 can facilitate processes such as the epithelial-mesenchymal transition (EMT), a key step in metastasis.[2][7]

  • Immune Evasion: NRP1 is a critical player in the tumor microenvironment, particularly in the function of regulatory T-cells (Tregs).[10] Its expression on Tregs enhances their immunosuppressive activity and stability, contributing to the tumor's ability to evade the host immune system.[10][11][12]

Given its central role in these oncogenic processes, the targeted inhibition of NRP1 presents a multi-pronged therapeutic strategy to simultaneously disrupt tumor vascularization, block metastasis, and dismantle immunosuppressive barriers.[11]

EG01377: A Structurally-Informed, Selective NRP1 Antagonist

EG01377 is a small-molecule antagonist designed through structure-based methods, building upon the scaffold of the earlier inhibitor, EG00229.[12][13] X-ray crystallography studies have confirmed its binding mode, providing a clear structural basis for its mechanism.[12][14]

  • Chemical Properties: The free base of EG01377 has the chemical formula C26H30N6O6S2 and a molecular weight of 586.68 g/mol .[4]

  • Binding and Selectivity: EG01377 competitively binds to the b1 domain of NRP1, the same pocket that recognizes the C-terminal arginine of ligands like VEGF-A165.[15][16] This direct competition is the foundation of its inhibitory activity. It exhibits a binding affinity (Kd) of 1.32 µM and an IC50 of 609 nM for NRP1.[5][17] Critically, EG01377 is highly selective for NRP1 over its close homolog NRP2, which is essential for minimizing off-target effects.[4][12][18]

Core Mechanism: Disruption of NRP1-Ligand Signaling Cascades

The primary mechanism of action of EG01377 is the competitive blockade of the ligand-binding pocket on the NRP1 b1 domain. This steric hindrance prevents the association of key growth factors and cytokines, leading to the attenuation of their downstream signaling pathways.

Inhibition of the VEGF/VEGFR2 Axis

The most well-characterized function of EG01377 is the disruption of the NRP1/VEGF-A interaction.[4] In a canonical setting, NRP1 forms a complex with VEGFR2, which stabilizes and enhances the binding of VEGF-A165. This leads to robust VEGFR2 autophosphorylation and activation of pro-angiogenic signaling. EG01377 physically occupies the VEGF-A binding site on NRP1, preventing the formation of this ternary complex and thereby reducing VEGF-A-mediated signaling.[5][12]

VEGF_Signaling_Inhibition cluster_cytoplasm Cytoplasm VEGF VEGF-A165 NRP1 NRP1 VEGF->NRP1 Binds b1 domain VEGFR2 VEGFR2 VEGF->VEGFR2 EG01377 EG01377 EG01377->NRP1 Competitively Binds b1 domain NRP1->VEGFR2 Forms Complex PI3K_Akt PI3K / Akt Pathway VEGFR2->PI3K_Akt Phosphorylation Angiogenesis Angiogenesis Cell Migration Survival PI3K_Akt->Angiogenesis

Caption: EG01377 competitively inhibits VEGF-A binding to the NRP1 co-receptor.
Modulation of the TGF-β Pathway and Treg Function

NRP1 also acts as a co-receptor for TGF-β, promoting its signaling through the SMAD pathway.[7] This interaction is particularly important in the tumor microenvironment, where TGF-β is a key immunosuppressive cytokine. By inhibiting NRP1, EG01377 can block the TGF-β production induced in Tregs by tumor-derived factors.[4][5][12] This reduces the overall immunosuppressive tone of the microenvironment, potentially restoring the activity of cytotoxic T-cells.

Treg_Signaling_Inhibition cluster_treg Regulatory T-cell (Treg) TDF Tumor-Derived Factors NRP1_Treg NRP1 TDF->NRP1_Treg EG01377 EG01377 EG01377->NRP1_Treg Inhibits TGFBR TGF-β Receptor NRP1_Treg->TGFBR Enhances Signaling SMAD SMAD Pathway TGFBR->SMAD TGFb_Prod TGF-β Production SMAD->TGFb_Prod Immune_Supp Immune Suppression TGFb_Prod->Immune_Supp

Caption: EG01377 inhibits NRP1-mediated TGF-β production in Tregs.

Technical Guide: A Framework for Experimental Validation

The characterization of an NRP1 inhibitor like EG01377 requires a multi-tiered approach, progressing from direct target engagement to functional cellular outcomes. The following protocols provide a self-validating system to confirm the mechanism of action.

Experimental Workflow Overview

A logical workflow ensures that each experimental stage builds upon the last, from confirming the molecule binds its intended target to demonstrating that this binding event leads to the predicted biological response.

Validation_Workflow cluster_A cluster_B cluster_C A Tier 1: Target Engagement (Biochemical Assays) B Tier 2: Cellular Mechanism (Signaling Assays) A->B Confirmed Binding? A1 SPR (Kd) A2 Competitive ELISA (IC50) C Tier 3: Functional Outcomes (Phenotypic Assays) B->C Pathway Inhibited? B1 p-VEGFR2 Western Blot B2 Treg TGF-β ELISA C1 HUVEC Tube Formation C2 Tumor Spheroid Invasion

Caption: A tiered workflow for the validation of an NRP1 inhibitor.
Tier 1: Target Engagement & Binding Affinity

Rationale: The foundational step is to quantitatively confirm that EG01377 directly binds to NRP1 with high affinity and effectively competes with its natural ligand, VEGF-A.

Protocol 1: Competitive Binding ELISA for IC50 Determination

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human NRP1 protein (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Washing & Blocking: Wash plates 3x with Wash Buffer (PBS + 0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at room temperature (RT).

  • Compound Incubation: Prepare a serial dilution of EG01377 free base (e.g., from 100 µM to 1 nM) in Assay Buffer (PBS, 0.1% BSA, 0.05% Tween-20).

  • Competition Reaction: Add the EG01377 dilutions to the wells. Immediately add a constant, sub-saturating concentration of biotinylated-VEGF-A165 (e.g., 25 ng/mL). Incubate for 2 hours at RT with gentle shaking.

  • Detection: Wash plates 3x. Add Streptavidin-HRP conjugate (diluted in Assay Buffer) and incubate for 1 hour at RT.

  • Development: Wash plates 5x. Add TMB substrate and incubate in the dark until color develops (10-20 min). Stop the reaction with 2N H2SO4.

  • Readout: Measure absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log concentration of EG01377. Fit a four-parameter logistic curve to determine the IC50 value.

ParameterEG01377 ValueReference
Binding Affinity (Kd) 1.32 µM[4][5]
IC50 (VEGF-A Competition) 609 nM[5][17]
Selectivity Selective for NRP1 over NRP2[12][18]
Tier 2: Cellular Mechanism of Action

Rationale: Having confirmed direct binding, the next step is to demonstrate that this engagement translates into the inhibition of downstream signaling within a relevant cellular context.

Protocol 2: Western Blot for VEGF-R2 Phosphorylation

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-treatment: Treat cells with varying concentrations of EG01377 (e.g., 3 µM, 10 µM, 30 µM) or DMSO vehicle control for 30 minutes.[5]

  • Stimulation: Stimulate the cells with VEGF-A165 (e.g., 1 ng/mL) for 10 minutes.[12]

  • Lysis: Immediately place plates on ice, aspirate media, and lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at RT.

  • Antibody Incubation: Incubate with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2 Tyr1175) overnight at 4°C. The following day, wash and incubate with an HRP-conjugated secondary antibody.

  • Detection & Analysis: Detect bands using an ECL substrate. Re-probe the membrane for total VEGFR2 and a loading control (e.g., GAPDH or β-Actin). Quantify band intensity to determine the ratio of p-VEGFR2 to total VEGFR2.

AssayEffect of EG01377 (30 µM)Reference
VEGF-A Stimulated p-VEGFR2 ~50% Inhibition[12]
Glioma-Conditioned Treg TGF-β Significant Blockade[4]
Tier 3: Functional Cellular Assays

Rationale: The final and most critical validation step is to show that the observed inhibition of signaling pathways results in a tangible, anti-cancer functional outcome.

Protocol 3: 3D Spheroid Invasion Assay

  • Spheroid Formation: Generate spheroids of a relevant cancer cell line (e.g., A375P melanoma) by seeding cells in an ultra-low attachment 96-well plate and centrifuging briefly. Allow spheroids to form over 72 hours.[12]

  • Matrix Embedding: Prepare a collagen I gel solution on ice. Carefully embed one spheroid per well into the center of the collagen matrix in a new 96-well plate. Allow the gel to polymerize at 37°C for 1 hour.

  • Treatment: Overlay the gel with cell culture media containing treatments: DMSO vehicle, VEGF-A (25 ng/mL), EG01377 (30 µM), or a combination of VEGF-A and EG01377.[12]

  • Incubation & Imaging: Incubate for 48-72 hours. Capture brightfield images of the spheroids at 0h and at the final time point.

  • Analysis: Measure the total area of invasion extending from the initial spheroid core. Calculate the radial invasion distance. Compare the VEGF-A-induced invasion in the presence and absence of EG01377.

Functional AssayOutcome of EG01377 TreatmentReference
HUVEC Migration Significant reduction in response to VEGF-A[5]
HUVEC Tube Formation Reduced network area, length, and branching[5]
A375P Spheroid Invasion Significant inhibition of VEGF-A induced invasion[12]

Conclusion and Future Perspectives

EG01377 exemplifies a modern approach to cancer therapy, targeting a central node that governs multiple hallmarks of cancer. Its mechanism of action—the selective, competitive inhibition of the NRP1 co-receptor—results in a triad of anti-cancer effects: anti-angiogenic, anti-migratory, and immunomodulatory.[4][5][12] The robust experimental framework outlined here provides a clear path for validating its activity and that of future NRP1-targeting agents.

The future of NRP1 inhibition lies in its strategic application. The ability of EG01377 to reduce Treg-mediated immunosuppression makes it a prime candidate for combination therapies with immune checkpoint inhibitors (e.g., anti-PD1/PD-L1), where it may help overcome resistance and enhance anti-tumor immune responses.[12] Further investigation into its in vivo efficacy and safety profile will be crucial in translating the profound mechanistic potential of this compound into a viable clinical strategy.

References

  • Neuropilin-1: A Multifaceted Target for Cancer Therapy - MDPI. (2025, March 31). MDPI.
  • Neuropilin 1: function and therapeutic potential in cancer - PMC.
  • Targeting neuropilin-1 interactions is a promising anti-tumor strategy - MedNexus. (2021, May 27). MedNexus.
  • Neuropilins, as Relevant Oncology Target: Their Role in the Tumoral Microenvironment. (2020, July 16). MDPI.
  • Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC. (2025, March 31).
  • Neuropilins in Tumor Biology | Clinical Cancer Research. (2009, March 16). AACR Journals.
  • Neuropilin-1: a checkpoint target with unique implications for cancer immunology and immunotherapy. (2020, July 15). Journal for ImmunoTherapy of Cancer.
  • Targeting Neuropilin 1 as an Antitumor Strategy in Lung Cancer. (2007, August 15). AACR Journals.
  • High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC. (2025, August 18).
  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC.
  • EG01377 2HCl | Complement System. TargetMol.
  • COVID-19 Spike-CendR-NRP1 Binding Assay Kit | RayBiotech. (2025, April 5). RayBiotech.
  • COVID-19 Spike-NRP1 Binding Assay Kit | RayBiotech. (2021, April 20). RayBiotech.
  • Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1. (2022, January 28). MDPI.
  • EG01377 | NRP1 inhibitor. Probechem Biochemicals.
  • neuropilin 1. IUPHAR/BPS Guide to PHARMACOLOGY.
  • EG01377 is a Selective Neuropilin-1 (NRP1) Inhibitor. (2020, September 22). Immune System Research.
  • 6FMF: Neuropilin-1 b1 domain in complex with EG01377; 2.8 Angstrom structure. (2018, October 17). RCSB PDB.
  • Neuropilin 1 ELISA Kit. Antibodies-online.com.
  • In silico identification and validation of inhibitors of the interaction between neuropilin receptor 1 and SARS-CoV-2 Spike protein - PMC.
  • Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis. (2024, February 7). Portland Press.
  • EG01377. Immunomart.
  • Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells.
  • Insilico targeting of virus entry facilitator NRP1 to block SARS-CoV2 entry | PLOS One. (2025, February 5). PLOS One.
  • EGF-Like-Domain-7 Is Required for VEGF-Induced Akt/ERK Activation and Vascular Tube Formation in an Ex Vivo Angiogenesis Assay | PLOS One. (2014, March 19). PLOS One.
  • Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry - PMC.
  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ)
  • Selective induction of neuropilin-1 by vascular endothelial growth factor (VEGF): A mechanism contributing to VEGF-induced angiogenesis - PMC.
  • In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - MDPI. (2023, April 7). MDPI.
  • Blocking Neuropilin-1 Function Has an Additive Effect with Anti-VEGF to Inhibit Tumor Growth | Request PDF.
  • NRP1 interacts with endoglin and VEGFR2 to modulate VEGF signaling and endothelial cell sprouting. (2024, January 9).
  • Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - MDPI. (2020, February 18). MDPI.
  • YouTube. (2022, November 8). YouTube.
  • Clinical Trials of Immune Checkpoint Inhibitors as First Line Therapy for Advanced NSCLC. (2015, November 19). GRACE.
  • Explore Clinical Trials. (2025, September 15). Exelixis Medical Affairs.
  • Data Sheet Af

Sources

The Therapeutic Potential of EG01377 in Angiogenesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Angiogenesis at its Core

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for development, tissue repair, and wound healing. However, its dysregulation is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth, invasion, and metastasis. The intricate signaling cascades governing angiogenesis present a fertile ground for therapeutic intervention. A key player in this complex network is Neuropilin-1 (NRP1), a transmembrane co-receptor for various growth factors, including Vascular Endothelial Growth Factor-A (VEGF-A), a potent pro-angiogenic signal.[1][2] The strategic location and function of NRP1 make it a compelling target for anti-angiogenic therapies. This technical guide provides an in-depth exploration of EG01377, a potent and selective small-molecule inhibitor of the NRP1/VEGF-A interaction, and its therapeutic potential in angiogenesis research.[1][3][4] We will delve into its mechanism of action, provide detailed protocols for its evaluation, and present key data supporting its anti-angiogenic efficacy.

EG01377: A Molecular Profile

Before investigating its biological activity, it is crucial for the researcher to understand the fundamental properties of EG01377.

PropertyValueSource
Molecular Weight 586.68 g/mol
Formula C₂₆H₃₀N₆O₆S₂
CAS Number 2227996-00-9
Solubility 10 mM in DMSO
Storage Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.

Mechanism of Action: Disrupting the Pro-Angiogenic Axis

EG01377 exerts its anti-angiogenic effects by selectively inhibiting the interaction between VEGF-A and NRP1.[1][3] NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGF Receptor 2 (VEGFR2) and subsequently amplifying downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[2] By binding to NRP1, EG01377 sterically hinders the binding of VEGF-A, effectively dampening the pro-angiogenic signal. This disruption leads to a reduction in VEGFR2 phosphorylation and the attenuation of downstream pathways.[1]

EG01377_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF_A VEGF-A NRP1 NRP1 VEGF_A->NRP1 Binds VEGFR2 VEGFR2 VEGF_A->VEGFR2 EG01377 EG01377 EG01377->NRP1 Inhibits VEGF-A Binding NRP1->VEGFR2 Enhances VEGF-A Binding P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation Downstream Downstream Signaling P_VEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis

Figure 1: EG01377 inhibits VEGF-A binding to NRP1.

Preclinical Efficacy: A Quantitative Overview

The anti-angiogenic activity of EG01377 has been demonstrated in various in vitro and ex vivo models. The following table summarizes key quantitative findings from preclinical studies.

AssayModelTreatmentKey FindingsReference
Binding Affinity Cell-free assayEG01377Kd = 1.32 µM for NRP1[1]
Enzyme Inhibition Cell-free assayEG01377IC₅₀ = 609 nM for NRP1-a1 and NRP1-b1[1]
VEGFR2 Phosphorylation HUVECs30 µM EG01377~50% inhibition of VEGF-A-induced phosphorylation[5]
Endothelial Cell Migration HUVECs (Transwell assay)30 µM EG01377>60% reduction in VEGF-A-induced migration[5]
Tube Formation HUVECs in co-cultureEG01377~50% reduction in network area, ~40% reduction in length, ~41% reduction in branch points[4]
Aortic Ring Sprouting Mouse aortic rings30 µM EG01377~7-fold reduction in VEGF-A-induced vessel sprouting[5]
Selectivity Binding AssaysEG01377Selective for NRP1 over the closely related NRP2[1][3]

Experimental Protocols: A Practical Guide

To facilitate the investigation of EG01377 in your own research, we provide the following detailed, field-proven protocols for key in vitro angiogenesis assays.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Tube_Formation_Assay_Workflow cluster_workflow Tube Formation Assay Workflow start Start step1 Coat 96-well plate with Matrigel® start->step1 step2 Incubate to allow Matrigel® to solidify step1->step2 step3 Seed endothelial cells (e.g., HUVECs) onto Matrigel® step2->step3 step4 Treat with EG01377 and/or VEGF-A step3->step4 step5 Incubate for 4-18 hours step4->step5 step6 Image tube formation using microscopy step5->step6 step7 Quantify tube length, branch points, and network area step6->step7 end_node End step7->end_node

Figure 2: Workflow for the endothelial cell tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • EG01377 (dissolved in DMSO)

  • VEGF-A (recombinant human)

  • Calcein AM (for fluorescent visualization, optional)

Protocol:

  • Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure even distribution by gently tapping the plate.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL. Add 100 µL of the cell suspension (20,000 cells) to each well.

  • Treatment: Prepare dilutions of EG01377 and VEGF-A in EGM-2. Add the appropriate treatments to the wells. Include vehicle controls (DMSO) and positive controls (VEGF-A alone).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Monitor tube formation periodically.

  • Visualization and Quantification: Image the tube-like structures using a phase-contrast or fluorescence microscope (if using Calcein AM). Quantify the total tube length, number of branch points, and total network area using image analysis software.

Expert Insights & Troubleshooting:

  • Matrigel Consistency: The thickness of the Matrigel® is critical. Too thin a layer will result in a 2D monolayer, while too thick a layer can obscure imaging.

  • Cell Density: The optimal cell number may vary between cell lines and even passages. It is advisable to perform a titration experiment to determine the ideal seeding density.

  • Spontaneous Tube Formation: Some endothelial cell lines may form tubes in the absence of exogenous growth factors. Using a growth factor-reduced Matrigel® and serum-free basal medium can minimize this.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay evaluates the chemotactic response of endothelial cells to pro- or anti-angiogenic stimuli.

Migration_Assay_Workflow cluster_workflow Endothelial Cell Migration Assay Workflow start Start step1 Add chemoattractant (VEGF-A) and/or EG01377 to lower chamber start->step1 step2 Place cell culture insert (e.g., Transwell®) into the well step1->step2 step3 Seed endothelial cells in serum-free medium into the insert step2->step3 step4 Incubate for 4-6 hours step3->step4 step5 Remove non-migrated cells from the top of the insert step4->step5 step6 Fix and stain migrated cells on the bottom of the insert step5->step6 step7 Count migrated cells step6->step7 end_node End step7->end_node

Figure 3: Workflow for the endothelial cell migration assay.

Materials:

  • HUVECs

  • Serum-free endothelial cell basal medium (EBM)

  • 24-well plate with cell culture inserts (e.g., Transwell® with 8 µm pores)

  • EG01377

  • VEGF-A

  • Calcein AM or crystal violet for staining

Protocol:

  • Chemoattractant Preparation: Add 600 µL of EBM containing VEGF-A and/or EG01377 to the lower chamber of the 24-well plate.

  • Cell Preparation: Resuspend HUVECs in serum-free EBM at a concentration of 1 x 10⁶ cells/mL.

  • Cell Seeding: Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of the cell culture insert.

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Removal of Non-migrated Cells: Carefully remove the medium from the insert and wipe the top of the membrane with a cotton swab to remove non-migrated cells.

  • Staining and Quantification: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet or a fluorescent dye like Calcein AM. Count the number of migrated cells in several random fields of view under a microscope.

Expert Insights & Troubleshooting:

  • Membrane Coating: For some endothelial cells, pre-coating the insert membrane with an extracellular matrix protein like fibronectin or collagen can enhance attachment and migration.

  • Incubation Time: The optimal incubation time can vary. A time-course experiment is recommended to determine the peak migration time for your specific cell type and conditions.

  • Gradient Formation: Ensure a clear chemoattractant gradient is established by using serum-free medium in the upper chamber.

In Vivo Matrigel® Plug Assay

This assay provides an in vivo assessment of angiogenesis by implanting a Matrigel® plug containing pro-angiogenic factors and/or test compounds into mice.

Materials:

  • Growth factor-reduced Matrigel®

  • VEGF-A

  • EG01377

  • Immunocompromised mice (e.g., nude mice)

  • Insulin syringes

Protocol:

  • Plug Preparation: On ice, mix Matrigel® with VEGF-A and/or EG01377. Keep the mixture on ice to prevent premature solidification.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of the mice. The Matrigel® will solidify at body temperature, forming a plug.

  • Incubation: Allow 7-14 days for blood vessels to infiltrate the plug.

  • Plug Excision and Analysis: Euthanize the mice and carefully excise the Matrigel® plugs. Plugs can be analyzed for hemoglobin content (as a measure of blood vessel density) or processed for histological analysis.

  • Immunohistochemistry: For histological analysis, fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker such as CD31 to visualize blood vessels.

Expert Insights & Troubleshooting:

  • Matrigel® Handling: It is critical to keep the Matrigel® and all associated reagents and equipment on ice until the point of injection.

  • Injection Technique: Inject the Matrigel® slowly and smoothly to form a uniform plug.

  • Control Groups: Include a negative control group with Matrigel® alone and a positive control group with Matrigel® plus VEGF-A.

Conclusion and Future Directions

EG01377 represents a promising anti-angiogenic agent with a well-defined mechanism of action and demonstrated preclinical efficacy. Its selectivity for NRP1 over NRP2 offers a potential advantage in minimizing off-target effects.[1][3] The in-depth protocols and insights provided in this guide are intended to empower researchers to further investigate the therapeutic potential of EG01377 and other NRP1 inhibitors in the context of angiogenesis-dependent diseases. Future research should focus on comprehensive in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various cancer models. The exploration of combination therapies, where EG01377 is used in conjunction with other anti-cancer agents, may also unlock synergistic therapeutic benefits.

References

  • Powell, J., Mota, F., Steadman, D., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry, 61(9), 4135–4154. [Link]

  • Immune System Research. (2020, September 22). EG01377 is a Selective Neuropilin-1 (NRP1) Inhibitor. Acrotein. [Link]

  • ACS Publications. (2018, April 12). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry. [Link]

  • Valdembri, D., Serini, G., & Bussolino, F. (2011). VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation. The Journal of Cell Biology, 193(6), 1035–1046. [Link]

  • Gelfand, M. V., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), e51312. [Link]

  • Powell, J., Mota, F., Steadman, D., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry. [Link]

  • Lai, S.-L., Cheah, S.-C., Wong, P.-F., Noor, S. M., & Mustafa, M. R. (2012). In Vitro and In Vivo Anti-Angiogenic Activities of Panduratin A. PLoS ONE, 7(5), e38103. [Link]

  • Creative Biolabs. (n.d.). Tube Formation Assay. Retrieved from [Link]

  • MDPI. (2022, April 12). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. International Journal of Molecular Sciences. [Link]

  • MDPI. (2022, July 29). Neuropilin (NRPs) Related Pathological Conditions and Their Modulators. International Journal of Molecular Sciences. [Link]

  • JoVE. (n.d.). Aortic Ring Assay. Retrieved from [https://www.jove.com/v/2 aortic-ring-assay]([Link] aortic-ring-assay)

  • ResearchGate. (2019, June). HUVEC migration inhibition assay. A, B, C, D, E refer to HUVEC... [Link]

  • ZORA. (2025, February 5). Sprouting and network data assessed in the chicken aortic ring assay under stimulation with human adipose-derived. [Link]

  • ResearchGate. (2025, October 30). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. [Link]

  • MDPI. (2024, December 31). Standardization to Characterize the Complexity of Vessel Network Using the Aortic Ring Model. International Journal of Molecular Sciences. [Link]

  • Excli Journal. (2020). Crocetin promotes angiogenesis in human endothelial cells through PI3K-Akt-eNOS signaling pathway. [Link]

  • Perez-Miller, S., et al. (2021). In silico identification and validation of inhibitors of the interaction between neuropilin receptor 1 and SARS-CoV-2 Spike protein. PLoS computational biology, 17(10), e1009495. [Link]

  • Frontiers. (2024, November 28). Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2022, November). NRPa-308, a new neuropilin-1 antagonist, exerts in vitro anti-angiogenic and anti-proliferative effects and in vivo anti-cancer effects in a mouse xenograft model. [Link]

  • ResearchGate. (n.d.). Docking scores of Neuropilin-1 inhibitors EG00229 and EG01377. Retrieved from [Link]

Sources

Physicochemical Profiling & Solid-State Strategy: EG01377 (NRP1 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EG01377 (CAS: 2227996-00-9 for free base) is a potent, selective small-molecule inhibitor of Neuropilin-1 (NRP1), designed to disrupt the NRP1/VEGF-A protein-protein interaction. Structurally, it is a peptidomimetic containing a guanidine moiety , a benzylamine , and a carboxylic acid , rendering it a complex zwitterionic species in its neutral state.

While the free base represents the intrinsic chemical entity, it exhibits suboptimal aqueous solubility and dissolution kinetics critical for bioavailability. Consequently, the dihydrochloride (2HCl) and trifluoroacetate (TFA) salts are the predominant forms used in preclinical research. This guide analyzes the physicochemical divergence between these forms, providing a rationale for salt selection and protocols for solid-state characterization.

Chemical Identity & Structural Analysis

To understand the physicochemical behavior of EG01377, one must first deconstruct its ionization profile. The molecule functions as an arginine mimetic, targeting the acidic binding pocket of the NRP1 b1 domain.

Structural Architecture
  • Core Scaffold: Sulfonamide-linked benzofuran and thiophene rings (Lipophilic,

    
    -stacking potential).
    
  • Basic Centers (Proton Acceptors):

    • Guanidine Group: High basicity (

      
      ). Always protonated at physiological pH.
      
    • Benzylamine: Moderate basicity (

      
      ).
      
  • Acidic Center (Proton Donor):

    • Carboxylic Acid: Weak acidity (

      
      ). Deprotonated at physiological pH.
      
Ionization State (Theoretical)
pH EnvironmentDominant SpeciesNet ChargeSolubility Prediction
pH < 2 (Stomach) Guanidine (+), Amine (+), Acid (COOH)+2 High (Salt form favored)
pH 4 - 8 (Intestine) Guanidine (+), Amine (+), Acid (COO⁻)+1 Moderate (Zwitterionic character)
pH > 13 Guanidine (Neutral), Amine (Neutral), Acid (COO⁻)-1 Low (Free base precipitation)

Comparative Profiling: Free Base vs. Salt Forms[1][2][3][4]

The transition from Free Base to Salt dramatically alters the lattice energy and solvation enthalpy.

EG01377 Free Base[5]
  • Nature: Likely exists as a zwitterion in the solid state due to internal acid-base neutralization (Guanidinium carboxylate salt bridge).

  • Solubility: Poor aqueous solubility.[1] The high lattice energy of zwitterionic crystals often impedes dissolution.

  • Lipophilicity: Higher LogD at alkaline pH, potentially useful for membrane permeability if it can be kept in solution.

  • Use Case: Rarely used in formulation due to dissolution rate limits; primarily an intermediate in synthesis.

EG01377 Dihydrochloride (2HCl)
  • Nature: The stoichiometric addition of 2 equivalents of HCl protonates both the guanidine and the benzylamine.

  • Solubility: Significantly enhanced (

    
     in saline/co-solvent systems). The chloride counterions disrupt the tight zwitterionic lattice, increasing hydration.
    
  • Hygroscopicity: HCl salts of guanidines are frequently hygroscopic . They require tight humidity control (desiccated storage at -20°C) to prevent deliquescence.

  • Use Case: The standard form for biological assays and in vivo administration (IV/IP) due to reliable dissolution.

EG01377 Trifluoroacetate (TFA)
  • Nature: Often a byproduct of reverse-phase HPLC purification.

  • Biology Warning: TFA is cytotoxic at high concentrations. While acceptable for early in vitro screening, it is generally avoided in animal models compared to HCl due to potential physiological artifacts.

Summary of Physicochemical Properties
PropertyFree BaseDihydrochloride (2HCl)
Molecular Weight ~570.6 g/mol ~643.5 g/mol
Appearance White to off-white solidWhite crystalline powder
Aqueous Solubility Low (< 0.1 mg/mL predicted)Moderate (~5 mg/mL in formulated saline)
Melting Point High (Zwitterionic lattice)Distinct (often lower than base, broad if hygroscopic)
Storage Stability HighMoisture Sensitive (Hygroscopic)

Experimental Workflows: Characterization & Selection

The following protocols ensure the integrity of the solid form used in drug development.

Salt Screening Decision Tree

This workflow describes the logic for selecting the optimal salt form for EG01377.

SaltSelection Start EG01377 Free Base (Zwitterionic Core) SolubilityCheck Aqueous Solubility < 1 mg/mL? Start->SolubilityCheck pKaAnalysis pKa Analysis (Guanidine ~12.5, Amine ~9.5) SolubilityCheck->pKaAnalysis Yes (Poor) CounterionSelect Counterion Selection (Strong Acids required) pKaAnalysis->CounterionSelect Basic Centers Identified Screen Parallel Salt Screen (HCl, Mesylate, Tosylate, Sulfate) CounterionSelect->Screen Charact Solid State Characterization (XRPD, DSC, TGA, DVS) Screen->Charact Selection Select 2HCl Form (Balance: Solubility vs. Hygroscopicity) Charact->Selection Optimal Profile

Figure 1: Strategic workflow for converting EG01377 free base to a viable salt form.

Protocol: Dynamic Vapor Sorption (DVS)

To quantify the hygroscopicity difference between the Free Base and 2HCl salt.

  • Preparation: Dry 10-15 mg of sample (Free Base and 2HCl) in a vacuum oven at 40°C for 24 hours to remove surface moisture.

  • Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.

  • Method:

    • Isothermal run at 25°C.

    • Stepwise humidity ramp: 0% RH

      
       90% RH 
      
      
      
      0% RH in 10% increments.
    • Equilibrium criterion: Mass change rate (

      
      ) < 0.002% per minute.
      
  • Analysis:

    • Free Base: Expect reversible surface adsorption (< 2% mass gain).

    • 2HCl Salt: Monitor for deliquescence point (sharp mass increase) > 60% RH.

    • Critical Insight: If the 2HCl salt absorbs >5% moisture, a lyophilized formulation or capsule protection is required.

Protocol: pH-Solubility Profiling

To determine the "pHmax" (pH of maximum solubility) and the salt-to-base disproportionation pH.

  • Buffer Preparation: Prepare buffers ranging from pH 1.2 (SGF) to pH 7.4 (PBS).

  • Saturation: Add excess EG01377 2HCl to each buffer vial.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using 0.22 µm PVDF filters (avoid nylon which may bind the drug).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Observation: Measure the final pH of the solution.

    • Risk: At pH > 7, the 2HCl salt may disproportionate back to the Free Base/Zwitterion, causing precipitation.

Biopharmaceutical Implications[8][9]

Dissolution & Bioavailability

The 2HCl salt provides the "spring" effect in the "spring and parachute" model of supersaturation.

  • Mechanism: Upon entering the stomach (pH 1.2), the 2HCl salt dissolves rapidly.

  • Transition: As the drug moves to the duodenum (pH 6.5), the free base/zwitterion may precipitate.

  • Formulation Strategy: To prevent precipitation, co-solvents (PEG300, Tween 80) or cyclodextrins are recommended.

    • Standard In Vivo Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2][3]

Bioavailability Salt EG01377 2HCl (Solid) Stomach Stomach (pH 1.2) Rapid Dissolution Salt->Stomach Ingestion Intestine Intestine (pH 6.5) Supersaturation Stomach->Intestine Transit Precip Precipitation Risk (Free Base) Intestine->Precip Slow Kinetics Absorb Absorption (NRP1 Target) Intestine->Absorb Permeation Precip->Absorb Re-dissolution (Slow)

Figure 2: Biopharmaceutical path of EG01377, highlighting the risk of free base precipitation in the intestine.

References

  • Powell, J., et al. (2018).[4] "Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells."[4][5] Journal of Medicinal Chemistry, 61(9), 4135–4154.[4][6] Link

  • MedChemExpress. "EG01377 Dihydrochloride Product Datasheet." MedChemExpress. Link

  • RCSB PDB. "Structure of Neuropilin-1 b1 domain in complex with EG01377 (PDB 6FMC)." Protein Data Bank. Link

  • TargetMol. "EG01377 2HCl Chemical Properties and Formulation." TargetMol. Link

Sources

EG01377 free base pharmacokinetics and bioavailability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of EG01377 Free Base

Abstract

EG01377 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of Neuropilin-1 (NRP1), a key receptor implicated in angiogenesis and immune regulation.[1][2][3][4] Understanding the pharmacokinetic (PK) and bioavailability profile of this small molecule is critical for its progression from preclinical discovery to clinical application. This guide provides a comprehensive technical overview of the known pharmacokinetic properties of EG01377, the strategic design of in vivo studies for its characterization, and the robust bioanalytical methodologies required for its quantification in biological matrices. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles with specific data on EG01377 to offer a field-proven framework for its continued development.

Introduction: The Therapeutic Rationale of EG01377

EG01377 is a selective, bioavailable small-molecule antagonist of Neuropilin-1 (NRP1).[1][4][5] NRP1 is a transmembrane co-receptor that plays a crucial role in various physiological and pathological processes, including axonal guidance, cell survival, and, most notably, angiogenesis.[1] Its activity is central to the signaling pathways of vascular endothelial growth factor (VEGF), making it an attractive target for anticancer therapies.[1]

Mechanism of Action

The primary mechanism of EG01377 involves the direct inhibition of the interaction between VEGF-A and NRP1.[4] This disruption leads to several downstream effects:

  • Antiangiogenic Effects: By blocking VEGF-A signaling, EG01377 can inhibit the tyrosine phosphorylation of the VEGF-R2/KDR receptor, a critical step in the formation of new blood vessels that supply tumors.[1][2][6]

  • Antitumor and Antimigratory Activity: The compound has demonstrated the ability to reduce cancer cell migration and delay wound closure in vitro.[1][2][6]

  • Immune Modulation: EG01377 has been shown to block the production of Transforming Growth Factor-beta (TGFβ) by NRP1-positive regulatory T-cells (Tregs).[1][2][4][6] This action can help to reverse the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of immunotherapies.

The multifaceted mechanism of EG01377, combining direct antiangiogenic action with immune modulation, positions it as a compelling candidate for oncological drug development.

cluster_0 EG01377 Mechanism of Action EG01377 EG01377 NRP1 Neuropilin-1 (NRP1) EG01377->NRP1 Inhibits VEGFR2 VEGF-R2 / KDR NRP1->VEGFR2 Co-receptor for Tregs Regulatory T-cells (Tregs) NRP1->Tregs Expressed on VEGFA VEGF-A VEGFA->NRP1 Binds Angiogenesis Angiogenesis & Cell Migration VEGFR2->Angiogenesis Promotes TGFb TGFβ Production Tregs->TGFb Induces ImmuneSuppression Tumor Immune Suppression TGFb->ImmuneSuppression Causes

Caption: Proposed signaling pathway inhibited by EG01377.

Pharmacokinetic Profile of EG01377

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile is essential for achieving therapeutic concentrations at the target site with an acceptable dosing regimen.

Known Pharmacokinetic Parameters

Preclinical studies have begun to elucidate the PK profile of EG01377. The most definitive data comes from intravenous administration in mouse models, which provides a direct measure of the drug's behavior in systemic circulation.

ParameterValueSpeciesDose & RouteSignificanceSource
Half-Life (T½) 4.29 hoursMouse2 mg/kg, i.v.Indicates a duration of action sufficient for once-daily dosing.[1][2][6][7]
Binding Affinity (Kd) 1.32 µMN/AIn vitroDemonstrates potent binding to the NRP1 target.[1][4][5]
IC₅₀ 609 nMN/AIn vitroShows strong functional inhibition of NRP1-a1 and NRP1-b1.[1][5]
Bioavailability Described as "bioavailable"N/AN/ASuggests the compound is absorbed into systemic circulation after extravascular administration, though the exact percentage (F%) is not publicly available.[1][4][5]

Causality Behind the Data: The reported half-life of 4.29 hours is a significant improvement over earlier-generation compounds like EG00229 (T½ ≈ 0.5 hours), highlighting successful lead optimization efforts to enhance drug exposure.[2][6] This half-life is encouraging as it suggests that a sustained therapeutic concentration can be maintained in vivo, a critical factor for efficacy.

Designing a Definitive Pharmacokinetic & Bioavailability Study

To build upon the existing data, a comprehensive PK and bioavailability study is required. The following protocols outline a robust, self-validating approach consistent with industry best practices and regulatory expectations.[8][9][10]

In Vivo Experimental Workflow

The core objective is to compare the plasma concentration-time profiles of EG01377 following both intravenous (i.v.) and oral (p.o.) administration. The i.v. route serves as the 100% bioavailable reference against which the oral route is measured.[11]

cluster_workflow In Vivo PK Study Workflow cluster_iv Group 1: Intravenous (IV) cluster_po Group 2: Oral (PO) start Acclimate Rodent Models (e.g., Sprague-Dawley Rats) cannulation Surgical Cannulation (Jugular Vein) start->cannulation grouping Randomize into Two Groups (IV and PO) cannulation->grouping dose_iv Administer EG01377 in Vehicle via Catheter (e.g., 2 mg/kg) grouping->dose_iv dose_po Administer EG01377 in Vehicle via Oral Gavage (e.g., 10 mg/kg) grouping->dose_po sample_iv Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sample_iv processing Process Blood to Plasma, Store at -80°C sample_iv->processing sample_po Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24h) dose_po->sample_po sample_po->processing analysis Bioanalytical Quantification (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc end Determine PK Parameters & Bioavailability (F%) pk_calc->end

Caption: Experimental workflow for a rodent PK and bioavailability study.

Step-by-Step In Vivo Protocol:

  • Animal Model Selection: Utilize male Sprague-Dawley rats (n=3-5 per group), a standard model for preclinical PK studies.[12][13] The use of surgically cannulated animals is crucial for serial blood sampling, which reduces animal usage and biological variability.

  • Formulation Preparation: Prepare a clear, sterile solution of EG01377 free base in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) suitable for both i.v. and p.o. administration.[5] Vehicle choice is critical to ensure the compound remains in solution upon administration.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the jugular vein catheter.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. The oral dose is typically higher than the IV dose to ensure plasma concentrations are well above the analytical limit of quantification.

  • Blood Sample Collection: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points post-dose. A typical schedule would be:

    • IV: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • PO: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 8 hr, and 24 hr.

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C pending bioanalysis. Proper storage is essential to ensure the stability of the analyte.

Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices due to its superior sensitivity, specificity, and speed.[14][15][16][17]

Rationale for LC-MS/MS: This technique physically separates the drug from endogenous matrix components (via LC) and then selectively detects and quantifies it based on its unique mass-to-charge ratio (via MS/MS).[17] This ensures that the measurement is accurate and not influenced by interfering substances.

cluster_lcms LC-MS/MS Bioanalytical Workflow sample Thaw Plasma Sample prep Sample Preparation (Protein Precipitation with Acetonitrile + IS) sample->prep centrifuge Centrifuge to Pellet Proteins prep->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Inject into LC System (e.g., C18 column) supernatant->lc ms Ionize & Detect with Mass Spectrometer (MRM Mode) lc->ms data Generate Chromatogram ms->data quant Quantify against Calibration Curve data->quant

Caption: Workflow for quantifying EG01377 in plasma via LC-MS/MS.

Step-by-Step Bioanalytical Protocol:

  • Method Development:

    • Optimize MS/MS parameters by infusing a standard solution of EG01377 to determine the optimal precursor and product ion transitions for Multiple Reaction Monitoring (MRM).

    • Select an appropriate internal standard (IS), ideally a stable isotope-labeled version of EG01377, to account for variations in sample processing and instrument response.

    • Develop an LC method (select column, mobile phases, gradient) that provides a sharp, symmetrical peak for EG01377, free from matrix interference.

  • Sample Preparation:

    • Aliquot a small volume of plasma (e.g., 25 µL).

    • Add the IS solution.

    • Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3-4 volumes). This step is critical for removing the bulk of plasma proteins which can interfere with the analysis.[18]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the clear supernatant to a 96-well plate for injection.

  • Data Acquisition: Inject the prepared samples onto the LC-MS/MS system and acquire data in MRM mode.

  • Method Validation: Before analyzing study samples, the method must be fully validated according to regulatory guidelines (e.g., ICH M10).[15][18] This involves assessing:

    • Linearity and Range: Using a calibration curve prepared in blank plasma.

    • Accuracy and Precision: Analyzing quality control (QC) samples at low, medium, and high concentrations.

    • Selectivity and Specificity: Ensuring no interference from endogenous components in blank plasma.

    • Matrix Effect: Assessing whether the plasma matrix suppresses or enhances the MS signal.

    • Stability: Confirming the analyte is stable under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Data Analysis and Interpretation
  • Concentration-Time Profiles: Plot the plasma concentrations of EG01377 versus time for both the i.v. and p.o. groups.

  • Non-Compartmental Analysis (NCA): Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data.[11]

    • Cₘₐₓ: Maximum observed plasma concentration.

    • Tₘₐₓ: Time at which Cₘₐₓ is observed.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

    • T½ (Half-Life): The time required for the plasma concentration to decrease by half.

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the dose-normalized AUC values from the oral and intravenous routes:

    F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

    A high F% value indicates good absorption and low first-pass metabolism, which are desirable properties for an orally administered drug.

Conclusion and Future Directions

The available data indicates that EG01377 is a potent NRP1 inhibitor with a promising in vivo half-life sufficient for convenient dosing schedules.[1][2][6] While it is described as "bioavailable," a definitive study quantifying its oral bioavailability is a critical next step in its development path. The experimental and bioanalytical frameworks detailed in this guide provide a robust pathway for generating the high-quality pharmacokinetic data required by regulatory agencies.[8] Future studies should also aim to characterize the metabolic pathways of EG01377, identify its major metabolites, and determine its routes of excretion to build a complete ADME profile, further de-risking its progression towards clinical trials.

References

  • EG01377 is a Selective Neuropilin-1 (NRP1) Inhibitor - Immune System Research. (2020, September 22). Creative Biolabs.[Link]

  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18). ResolveMass.[Link]

  • Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry, 61(9), 4135-4154. [Link]

  • Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. PMC.[Link]

  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. (2018). PubMed.[Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita.[Link]

  • Azzaoui, K., et al. (2017). Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. PMC.[Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). LinkedIn.[Link]

  • Small and Large Molecule LC-MS. IQVIA Laboratories.[Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA.[Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.[Link]

  • Ramírez-Salinas, G. L., et al. (2021). Potential inhibitors interacting in Neuropilin-1 to develop an adjuvant drug against COVID-19, by molecular docking. PMC.[Link]

  • Luchini, A., et al. (2021). Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry. PMC.[Link]

  • Luchini, A., et al. (2021). In silico identification and validation of inhibitors of the interaction between neuropilin receptor 1 and SARS-CoV-2 Spike protein. PMC.[Link]

  • Regulatory in vivo PK Studies. Pharmaron.[Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial.[Link]

  • Sun, D., et al. (2021). Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists. PMC.[Link]

  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. (2000, October 27). Federal Register.[Link]

  • Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. IPQpubs.[Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA.[Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.[Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. (2021, February 23). Aurigene Pharmaceutical Services.[Link]

  • EG01377 | NRP1 阻害剤. MedchemExpress.com.[Link]

  • Rodon, J., et al. (2015). Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer. PMC.[Link]

Sources

preclinical oncology studies using EG01377 small molecule inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the NRP1-VEGF Axis in Oncology

Executive Summary & Mechanistic Rationale

EG01377 is a potent, selective small-molecule antagonist of Neuropilin-1 (NRP1) .[1][2][3][4][5][6][7] Unlike pan-VEGF inhibitors, EG01377 specifically targets the b1 domain (arginine-binding cleft) of NRP1.[6] This specificity allows it to disrupt the binding of C-end Rule (CendR) peptides, including VEGF-A165, without affecting the related NRP2 receptor.

Why EG01377? In preclinical oncology, EG01377 is utilized to interrogate a dual-mechanism of tumor suppression:

  • Anti-Angiogenic: Disruption of the NRP1/VEGFR2 complex, reducing endothelial cell migration and tube formation.

  • Immuno-Oncology (IO): Modulation of Regulatory T-cells (Tregs).[3][5] NRP1 is critical for Treg stability in the tumor microenvironment (TME).[5][8] EG01377 blocks the production of TGF-

    
     by Tregs, thereby reducing their immunosuppressive potency.[5]
    

Mechanism of Action (MoA) Visualization

The following diagram illustrates the specific blockade of the NRP1 b1 domain by EG01377, preventing the stabilization of the VEGFR2 signaling complex and the downstream immune modulation.

EG01377_MOA VEGFA VEGF-A165 (Ligand) NRP1 NRP1 Receptor (b1 Domain) VEGFA->NRP1 CendR Binding VEGFR2 VEGFR2 (Tyrosine Kinase) VEGFA->VEGFR2 Bind NRP1->VEGFR2 Co-receptor Amplification Treg Intratumoral Treg Stability NRP1->Treg SMAD3/AKT Axis EG01377 EG01377 (Inhibitor) EG01377->NRP1 High Affinity Blockade (Kd: 1.32 uM) Angio Endothelial Migration & Survival EG01377->Angio Inhibits TGFb TGF-beta Secretion EG01377->TGFb Inhibits VEGFR2->Angio p-ERK/p-AKT Treg->TGFb Immunosuppression

Caption: EG01377 competitively binds the NRP1 b1 domain, severing the VEGF-A165/NRP1 interaction and downstream TGF-


 release.[6]

Chemical Properties & Formulation Protocol

Successful preclinical studies require precise formulation to ensure bioavailability. EG01377 is a peptidomimetic small molecule and requires specific solubilization agents for in vivo administration.

Physicochemical Profile
ParameterValueNotes
Molecular Weight ~600-650 Da (Salt dependent)Often supplied as 2HCl salt.
Target Selectivity NRP1 >> NRP2>100-fold selectivity over NRP2.
Binding Affinity (Kd) 1.32

M
Measured via SPR against NRP1-b1.
IC50 (Functional) 609 nMInhibition of VEGF-A binding.[3]
Recommended Formulation (In Vivo)

For intravenous (IV) or intraperitoneal (IP) administration in murine models:

  • Stock Solution: Dissolve EG01377 powder in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Sonicate briefly if necessary.[7]

  • Vehicle Construction: Prepare the vehicle separately before adding the compound.

    • 10% DMSO (Final concentration in animal)

    • 40% PEG300 (Polyethylene glycol)

    • 5% Tween 80[7]

    • 45% Saline (0.9% NaCl)

  • Mixing: Add the DMSO stock to the PEG300/Tween 80 mixture first, vortex, and then slowly add the saline. This prevents precipitation.

  • Stability: Use fresh preparations. Do not store the diluted aqueous formulation for >24 hours.

In Vitro Validation Workflows

Before moving to xenografts, verify target engagement using these two critical assays.

A. Endothelial Migration Assay (Angiogenesis)

Objective: Confirm EG01377 inhibits VEGF-induced HUVEC migration.[3]

  • Cell Line: HUVECs (P2-P5). Starve in 0.5% FBS overnight.

  • Chamber Setup: Use Transwell inserts (8

    
    m pore).
    
  • Treatment:

    • Bottom Chamber: VEGF-A165 (25 ng/mL) as chemoattractant.

    • Treatment: EG01377 (Graded doses: 1, 10, 30

      
      M).
      
  • Readout: After 18-24h, fix and stain migrated cells (Crystal Violet).

  • Success Criteria: Significant reduction in migrated cells compared to VEGF-only control (Target: >50% inhibition at 30

    
    M).
    
B. Treg Fragility Assay (Immuno-Oncology)

Objective: Demonstrate blockade of tumor-induced Treg stability.[5]

  • Isolation: Purify CD4+CD25+FoxP3+ Tregs from murine spleen.

  • Conditioning: Culture Tregs in Glioma-Conditioned Medium (GCM) (e.g., from GL261 cells). Note: GCM contains factors that stabilize Tregs via NRP1.

  • Dosing: Treat with EG01377 (10-30

    
    M).
    
  • Readout: Measure TGF-

    
    1  levels in supernatant via ELISA after 48h.
    
  • Mechanism Check: Perform Western Blot for p-Smad3 . EG01377 should reduce p-Smad3 levels in this context.

In Vivo Experimental Design

Validated Dosing Regimen

Based on pharmacokinetic data (half-life ~4.29h in mice), a once-daily (QD) regimen is sufficient for efficacy studies, though BID (twice daily) may be explored for aggressive models.

  • Route: Intravenous (IV) or Intraperitoneal (IP).

  • Dose: 2 mg/kg to 10 mg/kg.

  • Frequency: QD x 14-21 days.

Preclinical Workflow Diagram

InVivo_Workflow cluster_groups Treatment Groups Start Tumor Inoculation (e.g., A375P Melanoma) Staging Tumor Staging (~100 mm3) Start->Staging Random Randomization Staging->Random G1 Vehicle Control Random->G1 G2 EG01377 (2 mg/kg) Random->G2 G3 EG01377 + Anti-PD1 Random->G3 Analysis Endpoints: 1. Tumor Vol. 2. Microvessel Density (CD31) 3. Intratumoral Tregs G1->Analysis G2->Analysis G3->Analysis

Caption: Standardized workflow for evaluating EG01377 efficacy in syngeneic or xenograft tumor models.

Critical Endpoints & Biomarkers

To prove the drug is working via the proposed mechanism, you must assess tissue samples for:

  • Vascularity: IHC staining for CD31 . EG01377 treated tumors should show reduced vessel density and branching.

  • Target Engagement: Western blot of tumor lysates for p-VEGFR2 (Tyr1175). Levels should be decreased.

  • Immune Context: Flow cytometry of tumor-infiltrating lymphocytes (TILs). Look for a reduction in FoxP3+ Tregs or a reduction in their TGF-

    
     production.
    

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Vehicle Adding saline too fast or incorrect order.Always mix DMSO + PEG/Tween before adding Saline. Add Saline dropwise with vortexing.
No Effect in HUVEC Assay High Serum content in media.Ensure HUVECs are serum-starved (0.5% FBS) before adding VEGF/Compound. Serum masks the VEGF-specific effect.
Toxicity in Mice Vehicle intolerance.If >10% weight loss occurs in vehicle group, reduce DMSO concentration to 5% or switch to cyclodextrin-based formulation.

References

  • Powell J, et al. (2018).[3] Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells.[5][9] Journal of Medicinal Chemistry.[3]

  • RCSB Protein Data Bank. (2018). Structure of Neuropilin-1 b1 domain in complex with EG01377 (PDB: 6FMF).[5][10]

  • Pieprzyk M, et al. (2021). Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists.[10] Biophysical Journal.

Sources

Biological Activity of EG01377 Free Base in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EG01377 is a potent, selective, small-molecule antagonist of Neuropilin-1 (NRP1) .[1][2][3][4] Unlike non-selective tyrosine kinase inhibitors (TKIs), EG01377 specifically targets the b1 domain of NRP1, blocking the binding of the C-terminal arginine of VEGF-A165. This action disrupts the formation of the VEGF-A/NRP1/VEGFR2 signaling complex, thereby attenuating downstream angiogenic signaling without abolishing basal VEGFR2 activity.

Critical Handling Note: This guide specifically addresses the Free Base form of EG01377. Unlike its hydrochloride salt counterparts, the free base exhibits significant lipophilicity. Successful biological interrogation requires strict adherence to the solubility protocols outlined in Section 2 to prevent compound precipitation and false-negative results in aqueous media.

Part 1: Molecular Mechanism & Target Engagement

The NRP1-VEGFR2 Axis

In endothelial cells (specifically HUVECs), NRP1 acts as a co-receptor that enhances the affinity of VEGF-A165 for VEGFR2. EG01377 functions as a competitive inhibitor at the NRP1 b1 domain. By occupying the arginine-binding pocket, it prevents the "bridge" formation between VEGF-A and NRP1, reducing the phosphorylation of VEGFR2 (specifically at Y1175) and downstream kinases (ERK1/2, p38, Akt).

Mechanism of Action Diagram

The following diagram illustrates the interference of EG01377 within the angiogenic signaling cascade.

MOA VEGFA VEGF-A(165) NRP1 NRP1 (b1 Domain) VEGFA->NRP1 C-term Arginine Binding VEGFR2 VEGFR2 (Receptor) VEGFA->VEGFR2 Basal Binding Complex VEGF-A/NRP1/VEGFR2 Complex VEGFA->Complex Synergistic Assembly EG01377 EG01377 (Inhibitor) EG01377->NRP1 Competitive Antagonism (Blocks VEGF-A binding) NRP1->VEGFR2 Co-receptor Coupling NRP1->Complex Synergistic Assembly VEGFR2->Complex Synergistic Assembly Phos VEGFR2 Phosphorylation (Y1175) Complex->Phos Enhanced Signal Angio Angiogenesis (Migration/Tube Formation) Phos->Angio

Caption: EG01377 competitively binds the NRP1 b1 domain, preventing the VEGF-A165 co-receptor complex assembly.

Part 2: Preparation & Handling (Free Base Specifics)

The free base form of EG01377 is hydrophobic. Direct addition to cell culture media will result in micro-precipitation, leading to inconsistent IC50 values.

Validated Solubility Protocol (Stock & Working Solutions)

Objective: Create a stable, clear solution for cellular assays.

StepSolvent/ReagentVolume (for 1 mL Working Sol.)ActionMechanism
1 DMSO (100%) 100 µLDissolve EG01377 powder. Sonicate if necessary.[3][5][6]Solubilizes the hydrophobic free base.
2 PEG300 400 µLAdd to DMSO stock. Vortex.Co-solvent to maintain solubility.
3 Tween-80 50 µLAdd to mixture.[5] Vortex.Surfactant to prevent aggregation.
4 Saline/Media 450 µLAdd slowly while vortexing.Aqueous diluent.[5]

Critical Control:

  • Visual Check: The final solution must be optically clear. If cloudy, do not proceed.

  • Vehicle Control: Your experimental control must contain the exact same % of DMSO/PEG300/Tween-80 (10:40:5) as your treatment groups.

Part 3: In Vitro Endothelial Assays

Cell Viability (Prerequisite)

Before assessing anti-angiogenic activity, you must establish the sub-toxic window.

  • Assay: CCK-8 or MTT.

  • Cell Line: HUVECs (Passage 2-6).

  • Target: Determine the concentration where cell viability > 90%.

  • Typical Range: EG01377 is generally non-cytotoxic up to ~30-50 µM in short-term assays (24h).

Tube Formation Assay (The Gold Standard)

This assay measures the ability of EG01377 to disrupt the formation of capillary-like structures on a basement membrane matrix (Matrigel).

Protocol Workflow
  • Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight. Coat 96-well plate (50 µL/well) on ice. Polymerize at 37°C for 30-60 min.

  • Cell Seeding: Harvest HUVECs. Resuspend in basal media (low serum) containing VEGF-A (20-50 ng/mL).

  • Treatment: Add EG01377 (e.g., 1, 10, 30 µM) or Vehicle.

  • Incubation: 4–8 hours at 37°C. (Do not over-incubate; tubes will collapse).

  • Imaging: Calcein AM staining (optional) or Phase Contrast.[7]

Experimental Workflow Diagram

TubeFormation cluster_prep Sample Prep Start HUVEC Culture (Passage 2-6) Mix Mix Cells + VEGF-A (50ng/mL) + EG01377 Start->Mix Matrigel Coat Plate (GFR Matrigel) 37°C / 1h Seed Seed onto Polymerized Gel Matrigel->Seed Pre-coated Mix->Seed Incubate Incubate 4-8 Hours Seed->Incubate Image Image Acquisition (Phase Contrast) Incubate->Image Analyze Quantify: 1. Total Tube Length 2. Branch Points Image->Analyze

Caption: Step-by-step workflow for the HUVEC Tube Formation Assay using EG01377.

Part 4: Signaling Pathway Modulation (Western Blot)

To validate that the phenotypic effect (reduced tube formation) is due to NRP1 blockade, you must demonstrate inhibition of specific phosphorylation events.

Target: VEGFR2 (Y1175). Expected Result: EG01377 should reduce VEGF-induced p-VEGFR2 levels by ~20-50% at 30 µM, without affecting total VEGFR2 levels.

Protocol:

  • Starvation: Serum-starve HUVECs (0.5% FBS) for 16h.

  • Pre-treatment: Treat with EG01377 (10-30 µM) for 30 min.

  • Stimulation: Stimulate with VEGF-A165 (50 ng/mL) for 5-10 minutes .

  • Lysis: Lyse immediately in RIPA buffer + Phosphatase Inhibitors.

  • Normalization: Blot for Total-VEGFR2 and GAPDH/β-actin.

Part 5: Data Interpretation & Expected Values

Use the table below to benchmark your experimental results.

ParameterAssay TypeExpected IC50 / EffectNotes
NRP1 Binding Cell-Free (ELISA/FP)~0.6 - 1.3 µM Measures direct displacement of VEGF-A.
p-VEGFR2 (Y1175) Western Blot (HUVEC)~30 µM (Partial Inh.)[4]Inhibition is rarely 100% because EG01377 blocks the co-receptor boost, not direct VEGF binding.
Tube Formation AngiogenesisSignif.[7][8] reduction @ 30 µM Look for reduced mesh area and branch points.[1]
Cell Migration Scratch/TranswellSignif. reduction @ 30 µM Delays wound closure compared to VEGF-only control.

Troubleshooting:

  • No Effect? Check EG01377 solubility. If the compound crashed out in the media, the effective concentration is near zero. Ensure the "Protocol 1" (DMSO/PEG/Tween) method was used.[6]

  • High Toxicity? Ensure you are using the Free Base molecular weight for calculations. If using a salt form (e.g., 2HCl), adjust mass accordingly.

References

  • Jarvis, A., et al. (2010). Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. Journal of Medicinal Chemistry.[1] Link

  • Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry.[1] Link

  • MedChemExpress. EG01377 Product Information and Solubility Protocols.Link

  • TargetMol. EG01377 Free Base Chemical Properties and Handling.[3]Link

  • Thermo Fisher Scientific. Endothelial Cell Tube Formation Assay Protocol.Link

Sources

Methodological & Application

HUVEC proliferation assay protocol using EG01377 free base

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing the Anti-Proliferative Efficacy of EG01377 on Human Umbilical Vein Endothelial Cells (HUVECs)

Authored by: A Senior Application Scientist

This document provides a comprehensive, technically-grounded protocol for evaluating the anti-proliferative effects of EG01377 free base on Human Umbilical Vein Endothelial Cells (HUVECs). It is designed for researchers in angiogenesis, oncology, and drug development, offering a blend of step-by-step methodology and the underlying scientific rationale.

Scientific Foundation: Targeting Angiogenesis at the Neuropilin-1 Axis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions such as tumor growth. HUVECs are a foundational in vitro model for studying this process. A key signaling nexus in angiogenesis involves the Vascular Endothelial Growth Factor A (VEGF-A) and its receptors.

EG01377 is a potent, selective, and bioavailable small-molecule inhibitor of Neuropilin-1 (NRP1).[1][2] NRP1 is a co-receptor that significantly enhances the binding of VEGF-A to its primary signaling receptor, VEGFR2 (KDR), thereby amplifying downstream pro-angiogenic signals that lead to endothelial cell proliferation, migration, and survival.[3] By binding to NRP1, EG01377 competitively antagonizes the VEGF-A/NRP1 interaction, effectively dampening the entire signaling cascade.[3][4]

Furthermore, NRP1 is implicated in modulating Transforming Growth Factor-beta (TGF-β) signaling, a pathway with a complex, context-dependent role in angiogenesis and fibrosis.[4][5] EG01377 has been shown to block the production of TGF-β in certain immune cell populations, suggesting its mechanism may also involve crosstalk with this critical pathway.[1][2] The TGF-β superfamily ligands signal through type I and type II receptors; in endothelial cells, the ALK1 and ALK5 type I receptors can elicit opposing effects on proliferation and migration, adding a layer of complexity that compounds like EG01377 help to dissect.[6][7]

This protocol, therefore, provides a robust framework for quantifying the direct anti-proliferative consequences of NRP1 inhibition by EG01377 in a primary endothelial cell model.

VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 (KDR) VEGFA->VEGFR2 Binds NRP1->VEGFR2 Enhances Binding TGFb_pathway TGF-β Pathway NRP1->TGFb_pathway Modulates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates EG01377 EG01377 EG01377->NRP1 Inhibits Proliferation Cell Proliferation, Migration, Survival Signaling->Proliferation Promotes A 1. Culture & Seed HUVECs (5,000 cells/well) B 2. Incubate 24h (Allow Attachment) A->B D 4. Treat Cells (Add drug dilutions & controls) B->D C 3. Prepare EG01377 Dilutions (in EGM-2) C->D E 5. Incubate 48-72h (Drug exposure) D->E F 6. Add WST-1 Reagent (10 µL/well) E->F G 7. Incubate 2-4h (Color development) F->G H 8. Read Absorbance (450 nm) G->H

Caption: Workflow for the HUVEC proliferation assay.

Part A: Cell Culture and Seeding

  • HUVEC Culture: Culture HUVECs in T-75 flasks using EGM-2 medium according to the supplier's protocol. Subculture cells when they reach 80-90% confluency. Do not use cells beyond passage 7, as their proliferative capacity and phenotype may change. 2. Cell Seeding:

    • Trypsinize and count the HUVECs.

    • Dilute the cell suspension in fresh EGM-2 to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to a seeding density of 5,000 cells/well. [8] * Scientist's Note: Consistent seeding density is paramount for reproducible results. An edge effect (evaporation in outer wells) can be minimized by not using the outermost wells or by filling them with 100 µL of sterile PBS.

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for uniform cell attachment.

Part B: Compound Preparation and Treatment

  • Stock Solution: Prepare a 10 mM stock solution of EG01377 free base in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term stability. [9][10]2. Working Dilutions: On the day of the experiment, perform a serial dilution of the EG01377 stock solution in EGM-2 to prepare 2X final concentrations. A recommended concentration range to test is from 0.1 µM to 100 µM to capture a full dose-response curve. [9][10] * Example Dilution Scheme (for 1X final concentrations): To test 30 µM, 10 µM, 3 µM, etc., prepare 60 µM, 20 µM, 6 µM, etc., solutions in EGM-2.

  • Controls: Prepare the following control treatments in EGM-2:

    • Vehicle Control: EGM-2 containing the same final concentration of DMSO as the highest drug concentration (e.g., 0.1% DMSO). This is the 100% proliferation control.

    • No-Treatment Control: EGM-2 only.

    • Media Blank: EGM-2 only in wells without cells to measure background absorbance.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the appropriate EG01377 dilution or control to each well (in triplicate).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically, but 48 hours is a common starting point. [11] Part C: WST-1 Assay and Data Acquisition

  • Add Reagent: Add 10 µL of WST-1 reagent directly to each well. Gently tap the plate to mix. [12][13]2. Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time depends on the metabolic activity of the HUVECs. Monitor the color change in the vehicle control wells; the reaction should be stopped when the color is a deep orange but before it saturates.

    • Expert Tip: Visually inspect the cells under a microscope before adding WST-1 to check for signs of overt cytotoxicity or contamination. Healthy vehicle-treated cells should form a confluent monolayer.

  • Read Absorbance: Shake the plate for 1 minute on an orbital shaker to ensure homogeneity. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm (e.g., 630 nm) should be used to subtract background noise. [13]

Data Analysis and Interpretation

Calculations
  • Corrected Absorbance: Subtract the average absorbance of the media blank wells from all other wells.

  • Percent Proliferation: Calculate the percentage of proliferation for each EG01377 concentration relative to the vehicle control.

    % Proliferation = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Vehicle Control) * 100

Data Presentation

Summarize the results in a table and plot a dose-response curve using graphing software (e.g., GraphPad Prism, Microsoft Excel).

Table 1: Sample Data Structure for HUVEC Proliferation Assay

EG01377 Conc. (µM)Avg. Absorbance (450nm)Std. Deviation% Proliferation
0 (Vehicle)1.2540.089100.0%
0.11.2310.07598.2%
11.1580.06692.3%
30.9820.05178.3%
100.7150.04357.0%
300.4590.03836.6%
1000.2210.02517.6%
IC₅₀ Determination

The dose-response curve should be plotted with % Proliferation on the Y-axis and the log of EG01377 concentration on the X-axis. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of EG01377 that inhibits HUVEC proliferation by 50%. Published data suggests an IC₅₀ for functional effects in HUVECs, such as inhibition of VEGF-R2 phosphorylation, is around 30 µM, providing a benchmark for expected results. [3][9]

Trustworthiness and Self-Validation

  • Reproducibility: Each concentration and control should be tested in at least triplicate. The experiment should be repeated independently (n=3) to ensure the reliability of the findings.

  • Positive Control: For validating assay sensitivity, a known inhibitor of HUVEC proliferation, such as Sunitinib or Sorafenib, can be included as a positive control.

  • Z'-Factor: For high-throughput screening applications, calculating the Z'-factor using positive and negative controls can validate the assay's quality and suitability. A Z' > 0.5 is considered excellent.

By adhering to this detailed protocol and its embedded scientific principles, researchers can confidently and accurately quantify the anti-proliferative activity of EG01377, contributing valuable data to the fields of angiogenesis and cancer research.

References

  • Medgyesi, D., Hdimcsák, K., & Dede, K. (2017). TGF-β-Induced Endothelial to Mesenchymal Transition in Disease and Tissue Engineering. Frontiers in Physiology. [Link]

  • Lee, Y., et al. (2011). TGF-β signaling in endothelial cells, but not neuroepithelial cells, is essential for cerebral vascular development. Laboratory Investigation. [Link]

  • Goumans, M. J., et al. (2009). TGF-β signaling in endothelial cells. ResearchGate. [Link]

  • Rodríguez-Vita, J., & Ruiz-Ortega, M. (2007). TGF-β signaling in vascular fibrosis. Cardiovascular Research. [Link]

  • Muto, A., et al. (2022). Endothelial Cell TGF-β (Transforming Growth Factor-Beta) Signaling Regulates Venous Adaptive Remodeling to Improve Arteriovenous Fistula Patency. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Jenner, E. (2020). EG01377 is a Selective Neuropilin-1 (NRP1) Inhibitor. Immune System Research. [Link]

  • MedChemExpress. (n.d.). EG01377 dihydrochloride (Japanese). MedChemExpress. [Link]

  • Jarvis, A., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry. [Link]

  • Jarvis, A., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. PubMed. [Link]

  • Liu, G., et al. (2014). Simultaneous application of BrdU and WST-1 measurements for detection of the proliferation and viability of airway smooth muscle cells. Experimental and Therapeutic Medicine. [Link]

  • Jarvis, A., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. ACS Publications. [Link]

  • AdooQ Bioscience. (n.d.). EG01377 TFA. AdooQ Bioscience. [Link]

  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Creative Bioarray. [Link]

  • Bio-protocol. (2022). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. [Link]

  • ScienCell. (n.d.). WST-1 Cell Viability & Proliferation Assay For Research Use Only. ScienCell Research Laboratories. [Link]

  • CONICET. (2017). In Vitro Human Umbilical Vein Endothelial Cells Response to Ionic Dissolution Products from Lithium-Containing 45S5. CONICET Digital. [Link]

  • ResearchGate. (n.d.). HUVEC proliferation assay. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). In silico identification and validation of inhibitors of the interaction between neuropilin receptor 1 and SARS-CoV-2 Spike protein. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Compatibility of EG01377 Free Base with Plasticware

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with EG01377 free base. This guide provides in-depth technical information and practical troubleshooting advice regarding the solvent compatibility of EG01377 with common laboratory plasticware. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving EG01377 free base?

A1: EG01377 free base and its dihydrochloride salt are highly soluble in Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] For in vitro studies, preparing a concentrated stock solution in DMSO is a common practice. For in vivo applications, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][3]

Q2: Can I use standard plastic labware (e.g., microplates, centrifuge tubes) to prepare and store EG01377 solutions?

A2: The compatibility of plasticware with your EG01377 solution is primarily determined by the solvent used. Given that DMSO is the most common solvent, it is crucial to select plasticware that is resistant to it. Polypropylene (PP) and High-Density Polyethylene (HDPE) are generally recommended for use with DMSO.[6] However, some plastics like polystyrene (PS) and polycarbonate (PC) have limited compatibility and may be unsuitable for long-term storage.[6][7]

Q3: What are the risks of using incompatible plasticware with EG01377 solutions?

A3: Using incompatible plasticware can lead to several issues that can compromise your experimental results. These include:

  • Leaching: The solvent can extract chemicals from the plastic, such as plasticizers, antioxidants, and mold release agents. These leached substances can contaminate your compound solution and potentially interfere with your assays.[8][9][10][11][12]

  • Plastic Degradation: The solvent may cause the plastic to swell, crack, become brittle, or dissolve.[13][14][15] This can lead to sample loss and contamination.

  • Compound Adsorption: The compound of interest may adsorb to the surface of the plastic, reducing its effective concentration in solution.

Q4: How can I be certain if my plasticware is compatible with my EG01377 solution?

A4: The most reliable method is to perform a compatibility test under your specific experimental conditions. This involves exposing the plasticware to the solvent (with and without your compound) for a duration and at a temperature that mimics your intended use and then evaluating for any changes in the plastic or the solution. A detailed protocol for this is provided in the Troubleshooting section of this guide.

Solvent Compatibility of Common Laboratory Plastics

The following table summarizes the general compatibility of common laboratory plastics with solvents frequently used for dissolving compounds like EG01377.

Plastic ResinCommon LabwareDMSO CompatibilityOther Solvents
Polypropylene (PP) Centrifuge tubes, microplates, pipette tipsExcellent [16][17][18][19][20]Good resistance to acids, bases, and most organic solvents.[16]
High-Density Polyethylene (HDPE) Bottles, carboysExcellent [6][21]Good resistance to a wide range of chemicals.
Low-Density Polyethylene (LDPE) Bottles, filmsGood [6][21]Similar to HDPE but less rigid.
Polystyrene (PS) Petri dishes, assay platesLimited/Not Recommended [7][22][23][24][25]Good resistance to aqueous solutions but poor resistance to many organic solvents.[7]
Polycarbonate (PC) Centrifuge tubes, vacuum desiccatorsNot Recommended [13][14][15][26][27]Soluble in many organic solvents and reactive with concentrated acids and bases.[26]

Note: These are general guidelines. The quality and grade of the plastic can influence its chemical resistance. Always consult the manufacturer's specifications for your specific labware.

Troubleshooting Guide

Encountering issues with your experiments that you suspect might be related to plasticware compatibility? This section provides a structured approach to identifying and resolving these problems.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting solvent compatibility issues.

Caption: A workflow for troubleshooting unexpected experimental results potentially caused by plasticware incompatibility.

Step-by-Step Experimental Protocols

Objective: To determine if the solvent causes physical changes to the plasticware.

Materials:

  • The plasticware (e.g., microplate, centrifuge tube)

  • The solvent used to dissolve EG01377 (e.g., DMSO)

  • Analytical balance

  • Calipers

Procedure:

  • Initial Measurement:

    • Carefully measure the dimensions (e.g., diameter, height) of the empty, dry plasticware using calipers.

    • Weigh the empty, dry plasticware on an analytical balance. Record this as the initial weight.

  • Solvent Exposure:

    • Fill the plasticware with the solvent to a typical working volume.

    • Seal the container if possible to prevent evaporation.

    • Incubate under conditions that mimic your experimental setup (e.g., room temperature for 24 hours, or 37°C for 2 hours).

  • Final Measurement:

    • Carefully pour out the solvent.

    • Gently dry the exterior of the plasticware.

    • Visually inspect the plastic for any signs of discoloration, swelling, cracking, or crazing.

    • Re-weigh the plasticware and record the final weight.

    • Re-measure the dimensions.

Interpretation:

  • An increase in weight or dimensions suggests solvent absorption and swelling.

  • A decrease in weight may indicate that components of the plastic have been extracted.

  • Visible changes like cracking or discoloration are clear indicators of incompatibility.

Objective: To detect and identify compounds that may have leached from the plasticware into the solvent.

Materials:

  • The plasticware

  • The solvent used to dissolve EG01377 (e.g., DMSO)

  • Glass vials (as a negative control)

  • Access to a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Sample Preparation:

    • Incubate the solvent in the test plasticware under your experimental conditions as described in Protocol 1.

    • As a negative control, incubate the same solvent in a clean glass vial under the same conditions.

  • Analysis:

    • Transfer an aliquot of the solvent from the plasticware and the glass vial into separate analysis vials.

    • Analyze both samples by GC-MS or LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the solvent incubated in the plasticware to the solvent from the glass vial.

    • Any peaks present in the plasticware sample but absent in the glass control are potential leachables.

    • Attempt to identify these leachables by comparing their mass spectra to a library database.

Best Practices for Storing EG01377 and Other Chemical Compounds

To ensure the long-term stability and integrity of your chemical compounds, adhere to the following best practices for storage:[28][29][30][31][32]

  • Proper Labeling: All containers should be clearly labeled with the compound name, concentration, solvent, and date of preparation.[30]

  • Appropriate Containers: Use containers made of materials known to be compatible with the storage solvent. For DMSO-based solutions, polypropylene or HDPE are recommended.

  • Segregation of Chemicals: Store different classes of chemicals separately to prevent accidental mixing and hazardous reactions.[30] For example, store acids and bases in separate cabinets.[29]

  • Controlled Environment: Store compounds at the recommended temperature, protected from light and moisture.[29] For stock solutions of EG01377 in DMSO, storage at -80°C is recommended for long-term stability.[2][3]

  • Inventory Management: Maintain an up-to-date inventory of all stored chemicals, including their location and expiration dates.[32]

By following these guidelines and employing a proactive approach to verifying plasticware compatibility, you can minimize experimental variability and ensure the reliability of your research data.

References

  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • The Lab Depot. (2024, July 24). The Chemical Compatibility of Polycarbonate. Retrieved from [Link]

  • GMP Plastics. (2025, March 7). Polycarbonate Chemical Compatibility Chart. Retrieved from [Link]

  • Polymershapes. (2018, August 31). Polycarbonate Chemical Resistance. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Resistance of Polycarbonate Products. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • C&EN. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • HMC Polymers. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]

  • Darwin Microfluidics. (2024, September 3). PP (Polypropylene) – Chemical Resistance Chart. Retrieved from [Link]

  • Industrial Specialties Mfg. (2021, September 14). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • Reddit. (2023, October 25). DMSO plastic compatibility clarification. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, August 22). Extractables – leachables correlations for packaging. Retrieved from [Link]

  • Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]

  • Bangs Laboratories. (2018, November 27). Common Solvents and Non-solvents of Polystyrene. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 1). Extractables and Leachables in Pharmaceutical Products. Retrieved from [Link]

  • Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Retrieved from [Link]

  • Eurobud. (2023, June 14). Chemical resistance of polystyrene foam EPS: limitations regarding interaction with some chemical substances. Retrieved from [Link]

  • BioProcess International. (2009, February 1). Extractables and Leachables from Single-Use Disposables. Retrieved from [Link]

  • Grupo Biomaster. (n.d.). Analysis of Extractable/Leachable Compounds From Plastic Intravenous Bag Sets Using GC/MSD Systems. Retrieved from [Link]

  • MedChemExpress. (n.d.). EG01377 dihydrochloride (Japanese). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • K-mac Plastics. (n.d.). Polystyrene Chemical Resistance Chart. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

  • Darwin Microfluidics. (2024, September 3). PS (Polystyrene) – Chemical Resistance Chart. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). EG01377 TFA. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: EG01377 Potency & Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: EG01377 Free Base IC50 Values vs. Other NRP1 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The EG01377 Profile

EG01377 is a potent, small-molecule antagonist of Neuropilin-1 (NRP1) , designed to inhibit the interaction between NRP1 and the C-terminal arginine motif of ligands such as VEGF-A165 . It is a peptidomimetic arginine analogue derived from the earlier lead compound, EG00229.

The critical distinction for researchers handling this compound is the potency differential between EG01377 and its predecessors, and the stoichiometric correction required when handling salt forms (e.g., 2HCl) versus the free base.

Key Performance Metrics (Free Base Equivalent)
MetricValueContext
IC50 (Binding) 609 nM (0.609 µM)Inhibition of VEGF-A binding to NRP1-b1 domain
Kd (Affinity) 1.32 µM Surface Plasmon Resonance (SPR) vs NRP1-b1
Selectivity > 30-fold Selective for NRP1 over NRP2
Bioavailability HighSuitable for in vivo administration (IV/IP)

Critical Note on Formulation: Reported IC50 values represent the molar concentration of the active free base . Commercial preparations are often supplied as EG01377 2HCl (Dihydrochloride salt).

  • MW (Free Base): ~586.7 g/mol

  • MW (2HCl Salt): ~659.6 g/mol

  • Correction Factor: When preparing molar stock solutions from the salt, ensure mass calculations account for the ~12.4% mass difference.

Comparative Landscape: EG01377 vs. NRP1 Inhibitors

The following table contrasts EG01377 with the standard reference compound (EG00229), peptide inhibitors, and emerging dual-target agents.

Table 1: Comparative Potency & Specificity
CompoundMolecule TypeIC50 (VEGF-A/NRP1)Kd (Dissociation Constant)Selectivity (NRP1 vs NRP2)Key Advantages/Limitations
EG01377 Small Molecule (Arg-mimetic)609 nM 1.32 µM HighBest-in-class potency for specific VEGF blockade; bioavailable; validated in in vivo tumor models.
EG00229 Small Molecule (Arg-mimetic)3.0 – 8.0 µM5.1 µMModerateThe "parent" compound. Lower potency and solubility compared to EG01377. Used as a reference standard.
RPARPAR Peptide (CendR motif)~10 – 20 µM~20 µMLowRapidly degraded in vivo; useful primarily as a biochemical probe or positive control in FP assays.
Tuftsin Endogenous Peptide> 30 µM~30 µMLowWeak natural ligand; acts as an immunomodulator but poor NRP1 antagonist.
PPNR-4 Dual Inhibitor~24 nM*N/ALow (Dual Target)Note: Dual PARP1/NRP1 inhibitor. Higher potency but lacks specificity for NRP1 alone; targets DNA repair pathway simultaneously.

Data aggregated from Powell et al. (2018) and subsequent comparative studies.

Mechanistic Insight & Signaling Pathway

EG01377 functions by competitively occupying the b1 domain of NRP1.[1][2] This domain contains a specific binding pocket for C-terminal Arginine (R) or Lysine (K) residues found in VEGF-A165 (Exon 8) and the "CendR" motif of viral proteins (e.g., SARS-CoV-2 Spike).

By blocking this site, EG01377 prevents the formation of the NRP1-VEGF-VEGFR2 ternary complex, thereby inhibiting downstream angiogenic signaling (pVEGFR2 Tyr1175 phosphorylation).

Pathway Visualization

NRP1_Signaling VEGFA VEGF-A165 (Ligand) NRP1 NRP1-b1 Domain (Co-Receptor) VEGFA->NRP1 Binds C-term Arg EG01377 EG01377 (Inhibitor) EG01377->NRP1 Competitive Inhibition (IC50: 609 nM) Complex Ternary Complex (VEGF-NRP1-VEGFR2) NRP1->Complex Co-localizes VEGFR2 VEGFR2 (Tyrosine Kinase) VEGFR2->Complex Dimerizes Phos Phosphorylation (Tyr1175) Complex->Phos Amplifies Signal Angio Angiogenesis & Cell Migration Phos->Angio Downstream Cascade

Figure 1: Mechanism of Action. EG01377 competitively inhibits the VEGF-A binding site on the NRP1 b1 domain, preventing the sensitization of VEGFR2 and subsequent angiogenic signaling.

Experimental Protocols for Validation

To verify the IC50 values of EG01377 in your own laboratory, the Fluorescence Polarization (FP) Competition Assay is the gold standard. It is robust, self-validating, and high-throughput compatible.

Protocol: NRP1 Fluorescence Polarization Competition Assay

Objective: Determine the IC50 of EG01377 by displacing a fluorescently labeled tracer (e.g., TMR-labeled VEGF exon 7/8 peptide) from the NRP1-b1 domain.

Reagents & Setup
  • Protein: Recombinant Human NRP1-b1 domain (residues 273–586).

  • Tracer: 5-TAMRA-labeled peptide (Sequence: 5-TAMRA-CDKPRR).

  • Buffer: PBS pH 7.4, 0.01% Tween-20 (to prevent non-specific binding).

  • Inhibitor: EG01377 (dissolved in DMSO).

Step-by-Step Workflow
  • Tracer Optimization (Kd Determination):

    • Titrate NRP1 protein (0 nM to 10 µM) against a fixed concentration of Tracer (10 nM).

    • Plot mP (milli-Polarization) vs. [Protein].

    • Select the [Protein] that yields ~60-80% of maximal binding for the competition assay.

  • Competition Assay:

    • Prepare Plate: Use black 384-well low-binding plates.

    • Add Reagents:

      • 10 µL of NRP1 protein (at determined concentration).

      • 10 µL of EG01377 (Serial dilution: 100 µM down to 0.1 nM).

      • 10 µL of Tracer (Final conc: 10 nM).

    • Incubation: Shake gently for 2 mins, then incubate for 30–60 mins at Room Temperature in the dark.

  • Measurement:

    • Read Fluorescence Polarization (Excitation: 530 nm, Emission: 580 nm).

  • Analysis:

    • Convert raw mP values to % Inhibition.

    • Fit data to a 4-parameter logistic (4PL) equation to calculate IC50.

Assay Workflow Diagram

FP_Assay Step1 1. Prepare Reagents (NRP1, Tracer, EG01377) Step2 2. Serial Dilution (Log-scale) Step1->Step2 Step3 3. Incubation (30-60 min, RT) Step2->Step3 Step4 4. Read FP (Ex 530 / Em 580) Step3->Step4 Step5 5. Data Fitting (4PL Model) Step4->Step5 Result IC50 Value (Target: ~600 nM) Step5->Result

Figure 2: Workflow for Fluorescence Polarization (FP) Competition Assay to determine IC50.

References

  • Powell, J. et al. (2018). "Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells."[3] Journal of Medicinal Chemistry, 61(9), 4135–4154.[3]

  • Jarvis, A. et al. (2010). "Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction." Journal of Medicinal Chemistry, 53(5), 2215–2226.

  • Daly, J.L. et al. (2020). "Neuropilin-1 is a host factor for SARS-CoV-2 infection." Science, 370(6518), 861-865.

  • Perez-Miller, S. et al. (2021). "In silico identification and validation of inhibitors of the interaction between neuropilin receptor 1 and SARS-CoV-2 Spike protein." bioRxiv (Preprint).

Sources

Technical Comparison Guide: EG01377 (Free Base) vs. EG00229

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Neuropilin-1 (NRP1) inhibitors for anti-angiogenic and immunomodulatory therapy, EG00229 serves as the foundational "first-generation" reference standard, while EG01377 represents a "second-generation" lead compound with significantly optimized pharmacodynamics.

  • EG00229 is best utilized as an in vitro positive control due to its well-characterized binding mode but limited potency (IC50 ~3–8 µM) and lack of NRP1/NRP2 selectivity.

  • EG01377 is the superior choice for in vivo efficacy and precise mechanistic studies. It exhibits sub-micromolar potency (IC50 ~600 nM), high selectivity for NRP1 over NRP2, and improved metabolic stability.

Critical Note on Form: The Free Base form of EG01377 is highly hydrophobic compared to its TFA salt counterparts. Successful application requires strict adherence to the solubilization protocols detailed in Section 4 to prevent precipitation in aqueous assay buffers.

Mechanistic Background

NRP1 acts as a co-receptor for VEGF-A165, enhancing its binding to VEGFR2 and amplifying angiogenic signaling.[1] Both EG00229 and EG01377 function as arginine-mimetics . They competitively bind to the b1 domain of NRP1, occupying the site normally reserved for the C-terminal arginine of VEGF-A165.[2][3]

Diagram 1: Mechanism of Action (NRP1 Blockade)

NRP1_Pathway VEGF VEGF-A165 NRP1 NRP1 (b1 Domain) VEGF->NRP1 Natural Binding (C-term Arginine) VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor Complex Signaling Angiogenesis & Immune Modulation VEGFR2->Signaling Phosphorylation Inhibitor Antagonist (EG01377 / EG00229) Inhibitor->NRP1 Competitive Blockade (High Affinity)

Caption: Competitive inhibition of the VEGF-A165/NRP1 interaction.[1][2] EG01377 and EG00229 occupy the b1 domain, preventing the co-receptor complex formation required for maximal VEGFR2 signaling.

Comparative Performance Analysis

The following data aggregates results from Surface Plasmon Resonance (SPR), FRET, and cellular viability assays.

Table 1: Physicochemical & Potency Comparison
FeatureEG00229 (Reference)EG01377 (Optimized)Impact on Research
Primary Target NRP1 b1 domainNRP1 b1 domainIdentical binding site.
Potency (IC50) 3.0 – 8.0 µM [1,2]0.6 – 1.2 µM [2]EG01377 is ~5-10x more potent.
Binding Affinity (Kd) ~5.1 µM~1.3 µMHigher affinity binding for EG01377.
Selectivity Binds NRP1 & NRP2Selective for NRP1 EG01377 prevents off-target NRP2 effects.
In Vivo Stability Low (Rapid clearance)Moderate (t1/2 ~4.3h)EG01377 is suitable for systemic dosing.
Solubility (Free Base) Low (Requires DMSO)Very Low (Hydrophobic)Critical handling required (see below).

Scientist's Insight: While EG00229 is often cheaper and sufficient for validating assay setup, its weak potency requires high concentrations (often >30 µM) to see effects in cellular assays. At these concentrations, non-specific toxicity becomes a risk. EG01377 allows for dosing in the nanomolar-to-low-micromolar range, providing a cleaner therapeutic window.

Critical Protocol: Handling EG01377 Free Base

The "Free Base" designation is the most common source of experimental failure with this compound. Unlike the TFA salt form, the free base lacks the ionic charge that assists in water solubility.

Solubilization Workflow
  • Vehicle: Do NOT attempt to dissolve directly in water, PBS, or media.

  • Primary Solvent: Dissolve EG01377 Free Base in 100% anhydrous DMSO to create a stock solution (e.g., 10 mM or 50 mM). Vortex vigorously.

  • Storage: Aliquot this DMSO stock and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Dilution:

    • Dilute the DMSO stock into the assay buffer immediately prior to use.

    • Ensure the final DMSO concentration in the well is <1% (ideally 0.1–0.5%) to avoid solvent toxicity.

    • Troubleshooting: If precipitation occurs upon adding to media, try an intermediate dilution step in Ethanol or warm the media to 37°C before addition.

Experimental Protocol: Competitive Binding Assay

To validate the potency difference in your own lab, use this competitive ELISA workflow. This protocol measures the inhibitor's ability to displace biotinylated VEGF-A165 (bt-VEGF) from immobilized NRP1.

Diagram 2: Competitive ELISA Workflow

ELISA_Protocol Step1 1. Coat Plate Recombinant NRP1-Fc (O/N @ 4°C) Step2 2. Block 1% BSA in PBS (1h @ RT) Step1->Step2 Step4 4. Incubation Add Mix to Plate (2h @ RT) Step2->Step4 Step3 3. Prepare Mix [bt-VEGF] (Fixed) + [EG01377] (Gradient) Step3->Step4 Pre-mix recommended Step5 5. Detection Streptavidin-HRP + TMB Substrate Step4->Step5 Wash 3x (PBST) Step6 6. Analysis Measure OD450 Calculate IC50 Step5->Step6

Caption: Step-by-step competitive ELISA protocol. Pre-mixing the inhibitor with the ligand (Step 3) ensures equilibrium competition before binding to the plate.

Detailed Methodology
  • Coating: Coat a 96-well Maxisorp plate with 2 µg/mL Recombinant Human NRP1-Fc chimera in PBS. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 1 hour at Room Temperature (RT).

  • Competition Mix: In a separate tube, prepare a fixed concentration of Biotinylated VEGF-A165 (e.g., 50 ng/mL, approx Kd) and a serial dilution of EG01377 (e.g., 0.1 nM to 10 µM).

    • Note: Ensure EG01377 DMSO stock is diluted sufficiently so final DMSO is constant across all wells.

  • Incubation: Transfer 100 µL of the mix to the coated plate. Incubate for 2 hours at RT with gentle shaking.

  • Detection: Wash 3x with PBST. Add Streptavidin-HRP (1:5000) for 45 mins. Wash 5x. Add TMB substrate. Stop with 1M H2SO4.

  • Analysis: Read Absorbance at 450 nm. Plot log[Inhibitor] vs. Response to determine IC50.

References

  • Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry, 53(5), 2215–2226.

  • Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells.[4] Journal of Medicinal Chemistry, 61(9), 4135–4154.[4][5]

Sources

in vivo efficacy comparison of EG01377 free base in xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vivo Efficacy of EG01377 Free Base in Xenograft Models

Executive Summary & Mechanism of Action

EG01377 is a potent, selective, small-molecule antagonist of Neuropilin-1 (NRP1) , designed to overcome the limitations of first-generation inhibitors like EG00229. Unlike traditional VEGF inhibitors that target the kinase domain (e.g., Sorafenib) or the ligand itself (e.g., Bevacizumab), EG01377 targets the b1 domain of NRP1 . This blockade disrupts the NRP1-VEGF-A interaction, preventing the co-receptor enhancement of VEGFR2 signaling, which is critical for pathological angiogenesis and tumor cell migration.

Key Differentiator: While EG00229 established the validity of NRP1 targeting, EG01377 exhibits superior binding affinity (


, 

) and improved bioavailability, making it the preferred probe for in vivo efficacy studies in solid tumors (Melanoma, Prostate, Breast).
Mechanistic Pathway Diagram

The following diagram illustrates the specific intervention point of EG01377 within the VEGF-A/NRP1/VEGFR2 signaling axis.

NRP1_Pathway VEGFA VEGF-A Ligand NRP1 NRP1 Receptor (b1 Domain) VEGFA->NRP1 Co-binding VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Primary Binding Complex NRP1-VEGFR2 Complex Formation NRP1->Complex Enhances VEGFR2->Complex EG01377 EG01377 (Inhibitor) EG01377->NRP1 Blocks Ligand Binding Phos Tyrosine Phosphorylation (Y1175) Complex->Phos Signaling Downstream Signaling (p38 MAPK, AKT, ERK) Phos->Signaling Outcome Angiogenesis & Tumor Cell Migration Signaling->Outcome

Caption: EG01377 competitively binds to the b1 domain of NRP1, preventing the formation of the high-affinity NRP1-VEGFR2 signaling complex.

Comparative Analysis: EG01377 vs. Alternatives

When designing xenograft studies, selecting the correct comparator is vital for data validity.

FeatureEG01377 (Free Base) EG00229 (Predecessor) Anti-VEGF mAb (e.g., Bevacizumab)
Target Site NRP1 (b1 domain)NRP1 (b1 domain)VEGF-A Ligand (Scavenger)
Potency (

)
~609 nM (High)~3-8

(Moderate)
<1 nM (Very High)
Selectivity High (vs. NRP2)ModerateHigh (Specific to VEGF-A)
In Vivo Utility Preferred for efficacy/PKProof-of-concept onlyClinical Standard (Positive Control)
Bioavailability Improved metabolic stabilityRapid clearanceHigh (IV administration)
Mechanism Blocks Angiogenesis & Treg Suppression Blocks AngiogenesisBlocks Angiogenesis

Technical Insight:

  • Why Free Base? The free base form of EG01377 (CAS: 2227996-00-9) is lipophilic. While the hydrochloride salt (2HCl) is often sold for water solubility, the Free Base is preferred for preparing high-concentration stocks in DMSO for subsequent dilution into lipid-based or surfactant-rich vehicles (e.g., PEG/Tween) required for intraperitoneal (IP) or oral gavage dosing in mice. Using the salt form in lipid vehicles can sometimes lead to precipitation due to the "common ion effect" or poor lipid solubility.

Experimental Protocols & Formulation

To ensure reproducibility (Trustworthiness), the following protocols address the critical challenge of working with the Free Base: Solubility .

A. Vehicle Formulation (Critical Step)

EG01377 Free Base is practically insoluble in pure water. You must use a co-solvent system.

Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]

Preparation Protocol:

  • Stock Solution: Dissolve EG01377 Free Base in 100% DMSO to a concentration 10x higher than the final dosing concentration (e.g., if dosing 5 mg/kg at 10 mL/kg, target 5 mg/mL; stock should be 50 mg/mL). Sonication may be required.[1]

  • Phase 1: Add the calculated volume of DMSO stock to PEG300 . Vortex vigorously until clear.

  • Phase 2: Add Tween 80 to the mixture. Vortex.

  • Phase 3: Slowly add pre-warmed (

    
    ) Saline  (0.9% NaCl) while vortexing.
    
    • Note: If precipitation occurs, heat to

      
       and sonicate. If it persists, the Free Base concentration is too high; consider increasing dosing volume (e.g., to 20 mL/kg) to lower concentration.
      
B. Xenograft Workflow (A375P Melanoma / MDA-MB-231)

Workflow Step1 Cell Expansion (A375P / MDA-MB-231) Step2 Inoculation (Subcutaneous, Flank) Step1->Step2 Step3 Tumor Establishment (Reach ~100 mm³) Step2->Step3 ~7-10 Days Step4 Randomization (n=8-10/group) Step3->Step4 Step5 Treatment Phase (21-28 Days) Step4->Step5 Daily/Q2D Dosing Step6 Analysis (Vol, Weight, IHC) Step5->Step6

Caption: Standardized xenograft workflow. Treatment begins only when tumors are palpable and stratified to ensure equal baseline volumes.

Dosing Regimen:

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dose: 5 mg/kg to 30 mg/kg. (Start with 30 mg/kg for maximum effect if tolerability is unknown).

  • Frequency: Daily (QD) or Every other day (Q2D).

  • Duration: 14–21 days, or until control tumors reach ethical limits (

    
    ).
    

Supporting Data & Expected Outcomes

Based on the synthesis of pharmacokinetic and in vitro data, the following outcomes are the standard for validating EG01377 efficacy.

Table 1: Expected Efficacy Markers
ReadoutExpected Result (EG01377 Treated)Mechanism
Tumor Volume Significant reduction (vs. Vehicle)Reduced vascular supply & migration.
Microvessel Density (CD31) DecreasedInhibition of VEGF-A induced angiogenesis.
p-VEGFR2 (Y1175) Decreased (IHC/Western)Blockade of NRP1-mediated VEGFR2 sensitization.
Treg Infiltration Decreased FoxP3+ / Reduced TGF-

NRP1 is essential for Treg stability/function.

Expert Note on Synergy: EG01377 is most effective when the tumor is highly vascularized or driven by VEGF-A. In models with low NRP1 expression, efficacy may be limited. Always verify NRP1 expression in your cell line (Western Blot) prior to inoculation.

References

  • Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry. Key Finding: Identification of EG01377 and characterization of its binding mode and anti-migratory effects.

  • Jarvis, A., et al. (2010). Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction.[2] Journal of Medicinal Chemistry. Key Finding: Discovery of the predecessor EG00229.

  • Liu, S. D., et al. (2021). Targeting neuropilin-1 interactions is a promising anti-tumor strategy.[3] Chinese Medical Journal.[3] Key Finding: Review of NRP1 inhibitors including EG01377 in cancer therapy.[4]

  • MedChemExpress (MCE). EG01377 Product Data Sheet & Solubility Guide. Key Finding: Physicochemical properties, solubility protocols (DMSO/PEG/Tween), and in vitro IC50 values.

  • TargetMol. EG01377 2HCl Product Information. Key Finding: Confirmation of Free Base CAS and salt form comparisons.

Sources

Decoding Specificity: A Guide to Confirming EG01377 and Neuropilin-1 Interaction with Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, establishing the precise and specific interaction between a small molecule inhibitor and its protein target is paramount. This guide provides an in-depth technical analysis of how to confirm the specificity of EG01377, a potent inhibitor of Neuropilin-1 (NRP1), using Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare SPR with alternative biophysical techniques, supported by experimental data.

The Critical Role of Neuropilin-1 and the Promise of EG01377

Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a diverse range of physiological and pathological processes, including angiogenesis, axon guidance, and immune regulation.[1] Its overexpression in various cancers has made it an attractive target for therapeutic intervention.[1] EG01377 has emerged as a selective and bioavailable inhibitor of the NRP1/VEGF-A interaction, demonstrating antiangiogenic, antimigratory, and antitumor effects in preclinical studies.[1][2] The reported binding affinity (Kd) of EG01377 for NRP1 is 1.32 µM.[1][3][4]

Why Surface Plasmon Resonance is the Gold Standard for Specificity Assessment

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that has become a cornerstone in drug discovery for characterizing biomolecular interactions.[5] Its power lies in the ability to provide quantitative data on binding affinity, kinetics (association and dissociation rates), and specificity.[5]

The principle of SPR involves immobilizing one interacting partner (the ligand, in this case, NRP1) onto a sensor chip and flowing the other partner (the analyte, EG01377) over the surface.[6] A change in the refractive index at the sensor surface upon binding is detected and recorded in a sensorgram, providing a real-time profile of the interaction.

G cluster_0 SPR Principle Light Polarized Light Prism Prism Light->Prism Gold Gold Film Prism->Gold Ligand Immobilized Ligand (NRP1) Detector Detector Gold->Detector Reflected Light (Change in Angle) Analyte Analyte in Solution (EG01377) Analyte->Ligand Binding Event G Start Start Prep Prepare Reagents & Sensor Chip Start->Prep Immobilize Immobilize NRP1 on Sensor Chip Prep->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject EG01377 (Analyte) Equilibrate->Inject Dissociate Monitor Dissociation Inject->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Regenerate->Inject Repeat with different EG01377 concentrations Analyze Analyze Data (Sensorgram) Regenerate->Analyze End End Analyze->End

Sources

Safety Operating Guide

Mastering the Unfamiliar: A Guide to Safely Handling EG01377 Free Base

Author: BenchChem Technical Support Team. Date: February 2026

As a novel chemical entity, EG01377 free base must be handled with the assumption that it is hazardous until proven otherwise.[1] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal safety and data integrity. The core principle is to minimize all chemical exposures by implementing a multi-layered safety strategy that encompasses engineering controls, administrative plans, and personal protective equipment.[2]

Foundational Safety: Risk Assessment and the Hierarchy of Controls

Before any laboratory work commences, a thorough risk assessment is mandatory.[3][4] Since specific hazard data for EG01377 is unavailable, the risk assessment should be based on its chemical class—an organic "free base," which suggests it is likely an amine compound.[5][6] Amine compounds can be corrosive, toxic, and capable of causing burns to the skin, eyes, and respiratory tract.[5][7] The physical form, likely a powder, presents a significant inhalation risk.[8]

The hierarchy of controls is a systematic approach to mitigating risk, prioritizing the most effective measures first:

  • Engineering Controls: These are the primary defense. All handling of EG01377 powder must occur within a certified chemical fume hood to prevent inhalation of airborne particles.[1][9]

  • Administrative Controls: This involves establishing clear, written Standard Operating Procedures (SOPs) and a Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11][12] All personnel must receive comprehensive training on these procedures before handling the compound.[3][11]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. It is essential but should never be the sole means of protection.[13][14]

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of PPE must be deliberate and based on the potential routes of exposure: inhalation, skin contact, and eye contact.[15][16]

Protection Type Required PPE Standard/Specification Rationale
Body Laboratory CoatFlame-resistant, fully buttoned with tight cuffs.Protects skin and personal clothing from minor spills and contamination.[17]
Hands Double Gloving: Nitrile or NeopreneInner and outer gloves, with outer gloves taped at the cuff.Provides robust protection against skin contact.[17][18] Double gloving minimizes risk during glove changes. Nitrile and neoprene offer good resistance to a range of chemicals, including amines.[7][18]
Eyes & Face Chemical Splash Goggles & Full-Face ShieldANSI Z87.1 compliant.Goggles provide a seal against splashes and aerosols.[13] A face shield is required over goggles when handling the powder or preparing solutions due to the high risk of splashes.[19]
Respiratory N95 Respirator (minimum)NIOSH-approved.Required when handling the powder, even within a fume hood, as an additional precaution against aerosol inhalation. For larger spills or emergencies, a full-face air-purifying respirator with organic vapor cartridges may be necessary.[15][20]
Feet Closed-toe ShoesMade of non-porous material.Protects feet from spills and falling objects.[9][13]

Operational Plan: From Weighing to Waste Disposal

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and preventing contamination.

Step-by-Step Handling Protocol

A. Preparation and Weighing (Solid Compound):

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check airflow monitors.[17]

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring the lab coat is fully buttoned and outer gloves are secured over the cuffs.

  • Containment: Conduct all manipulations on a disposable absorbent bench liner within the fume hood to contain any potential spills.

  • Static Control: Use an anti-static weigh boat or an ionizer, as fine powders can be electrostatically charged, leading to dispersal.

  • Weighing: Carefully weigh the required amount of EG01377. Use a spatula and handle it gently to avoid creating airborne dust.

  • Secure Container: Immediately and securely cap the primary container after dispensing.

B. Solution Preparation:

  • Solvent Addition: Add the solvent to the weighed powder slowly and carefully to avoid splashing.

  • Mixing: If sonication or vortexing is required, ensure the vial is securely capped and sealed with parafilm before removing it from the fume hood.

  • Labeling: Clearly label the new solution container with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.[9][21]

Workflow for Safe Handling of EG01377

cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment (Assume Hazardous) prep_sop 2. Review SOP & CHP prep_risk->prep_sop prep_hood 3. Verify Fume Hood Certification prep_sop->prep_hood ppe_don 4. Don Full PPE (Coat, Goggles, Shield, Double Gloves, Respirator) prep_hood->ppe_don handle_weigh 5. Weigh Solid EG01377 ppe_don->handle_weigh handle_solve 6. Prepare Solution handle_weigh->handle_solve handle_label 7. Label Secondary Container handle_solve->handle_label cleanup_decon 8. Decontaminate Surfaces handle_label->cleanup_decon cleanup_waste 9. Segregate & Dispose Waste cleanup_decon->cleanup_waste cleanup_ppe 10. Doff & Dispose PPE cleanup_waste->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of novel compounds.

Emergency and Disposal Plan

A. Spill Response:

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit to absorb the material.

    • Wipe the area with a suitable decontaminating solution.

    • Collect all contaminated materials in a designated hazardous waste bag.[22]

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Call emergency services and the institutional Environmental Health & Safety (EHS) office.[1]

    • Provide first responders with the Safety Data Sheet (SDS) or all available information on the compound.[3]

B. Decontamination and Waste Disposal:

  • Surface Decontamination: All surfaces and equipment used should be wiped down with a suitable solvent or decontaminating solution.

  • Waste Segregation: All waste must be treated as hazardous.[22][23]

    • Solid Waste: Contaminated gloves, liners, weigh boats, and wipes must be collected in a clearly labeled, sealed hazardous waste container.[24]

    • Liquid Waste: Unused solutions or rinseates should be collected in a separate, compatible, and clearly labeled hazardous waste container.[24] Do not mix different waste streams.[22]

    • Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.[19][25]

  • Disposal: All waste must be disposed of through the institution's official hazardous waste management program.[22][23][26] Never dispose of chemical waste down the drain.[22]

By following these rigorous safety and handling protocols, researchers can confidently and safely work with novel compounds like EG01377, protecting themselves, their colleagues, and the integrity of their scientific work.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development.
  • Virginia Commonwealth University. (2022, May 8). Chemical Safety - Occupational Health and Safety.
  • Vertex AI Search. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace?
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory.
  • TeamChem. (2025, November 26). Monoethanolamine (MEA) Safety & Handling Guide.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • Canada.ca. (2025, March 5). Risk assessment of chemical substances.
  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • NCBI Bookshelf - NIH. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • NIOSH - CDC. (n.d.). School Chemistry Laboratory Safety Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Vertex AI Search. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Health and Safety Authority. (n.d.). Chemical Risk Assessment.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, May 13). How and why we assess risk.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • NCBI Bookshelf - NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • NIOSH - Restored CDC. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • NIOSH - CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EG01377 free base
Reactant of Route 2
EG01377 free base

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。